Imiclopazine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imiclopazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chorimpiphenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMICLOPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imiclopazine: A Technical Guide to its Chemical Structure and Putative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiclopazine is a phenothiazine (B1677639) derivative that was investigated for its potential antipsychotic properties. While it did not proceed to market, its complex molecular architecture presents a case study in multi-step organic synthesis, combining a tricyclic phenothiazine core with a substituted piperazine (B1678402) side chain. This technical guide provides a comprehensive overview of the chemical structure of this compound and outlines a plausible synthetic pathway based on established chemical principles and analogous reactions found in the scientific and patent literature.
Chemical Structure of this compound
This compound is chemically known as 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one. Its structure is characterized by a 2-chlorophenothiazine (B30676) nucleus connected via a propyl linker to a piperazine ring, which in turn is substituted with a methyl-imidazolidinone moiety.
| Identifier | Value |
| IUPAC Name | 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one[1][2] |
| CAS Number | 7224-08-0 (parent compound)[3][4] |
| Chemical Formula | C₂₅H₃₂ClN₅OS[3] |
| Molecular Weight | 486.08 g/mol [3] |
| SMILES | CN1CCN(C(=O)N(C1)CCN1CCN(CCCN2c3ccccc3Sc4cc(Cl)ccc24)CC1)C |
Chemical Structure:
Caption: Chemical structure of this compound.
Putative Synthesis Pathways
Overall Proposed Synthesis:
Caption: Proposed synthetic pathways for this compound.
The synthesis can be conceptually divided into the preparation of the phenothiazine core with a reactive side chain and the synthesis of the piperazine-imidazolidinone moiety, followed by their condensation.
Synthesis of the Phenothiazine Intermediate
The synthesis of the phenothiazine core likely begins with 2-chlorophenothiazine, which is then alkylated to introduce the propylpiperazine linker. A key intermediate, 1-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-4-(2-chloroethyl)piperazine, has been described in the patent literature for the synthesis of similar compounds.
Caption: Synthesis of the phenothiazine intermediate.
Experimental Protocol (General, based on analogous reactions):
-
Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine would be reacted with an excess of a dihaloalkane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, in the presence of a strong base like sodium amide in a non-polar solvent such as toluene (B28343) or xylene. The reaction would likely be heated to drive it to completion.
-
Reaction with Piperazine Derivative: The resulting 10-(3-chloropropyl)-2-chlorophenothiazine would then be reacted with a suitable piperazine derivative. For instance, reaction with 1-(2-chloroethyl)piperazine in a polar aprotic solvent like DMF with a base such as potassium carbonate would yield the desired intermediate.
Synthesis of the Piperazine-Imidazolidinone Intermediate
The synthesis of the 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one intermediate is a crucial step. This would likely be prepared by reacting 1-(2-chloroethyl)-3-methylimidazolidin-2-one with piperazine.
Caption: Synthesis of the piperazine-imidazolidinone intermediate.
Experimental Protocol (General, based on analogous reactions):
-
Synthesis of 1-(2-chloroethyl)-3-methylimidazolidin-2-one: This precursor can be synthesized from 1-(2-hydroxyethyl)-3-methylimidazolidin-2-one via chlorination with an agent like thionyl chloride.
-
Reaction with Piperazine: 1-(2-chloroethyl)-3-methylimidazolidin-2-one would be reacted with a large excess of piperazine to favor mono-alkylation. The reaction would likely be carried out in a suitable solvent at an elevated temperature. The excess piperazine also acts as a base to neutralize the HCl formed.
Final Condensation Step
The final step in the proposed synthesis of this compound would be the N-alkylation of the piperazine-imidazolidinone intermediate with the activated phenothiazine derivative.
Caption: Final condensation step to form this compound.
Experimental Protocol (General, based on analogous reactions):
The two key intermediates, 10-(3-chloropropyl)-2-chlorophenothiazine and 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one, would be reacted together in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium carbonate, would be used to scavenge the acid produced. A catalytic amount of sodium iodide could be added to facilitate the reaction via the Finkelstein reaction. The reaction mixture would likely require heating to proceed at a reasonable rate. Purification would likely involve extraction and chromatographic techniques.
Quantitative Data
No specific quantitative data, such as reaction yields, melting points, or spectroscopic data for the synthesis of this compound, is available in the reviewed public literature. The data presented below is for illustrative purposes of the kind of information that would be collected during a synthesis campaign.
| Step | Reactants | Products | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | 2-Chlorophenothiazine, 1,3-Dichloropropane | 10-(3-Chloropropyl)-2-chlorophenothiazine | Data not available | Data not available | Data not available |
| 2 | 10-(3-Chloropropyl)-2-chlorophenothiazine, Piperazine | 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazine | Data not available | Data not available | Data not available |
| 3 | 1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one, Thionyl chloride | 1-(2-Chloroethyl)-3-methylimidazolidin-2-one | Data not available | Data not available | Data not available |
| 4 | 1-(2-Chloroethyl)-3-methylimidazolidin-2-one, 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazine | This compound | Data not available | Data not available | Data not available |
Conclusion
This compound possesses a complex chemical structure that requires a multi-step synthesis. While a detailed, validated experimental protocol is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous reactions for similar phenothiazine derivatives. The proposed pathway highlights the key bond-forming reactions, namely N-alkylations, that are central to the assembly of the final molecule. Further research into archived patents or internal documents from the original developing company, Asta-Werke, would be necessary to uncover the precise experimental details of its synthesis.
References
Imiclopazine: A Technical Pharmacological Profile
Disclaimer: Imiclopazine is a phenothiazine (B1677639) antipsychotic developed in the 1960s that was ultimately never marketed.[1] As a result, publicly available, detailed quantitative pharmacological data is scarce. This guide synthesizes the known information about this compound and extrapolates its likely pharmacological profile based on the well-established characteristics of the phenothiazine class of antipsychotics. All data presented for the broader phenothiazine class should be considered as a probable representation for this compound, but not experimentally verified for this specific compound.
Introduction
This compound is a derivative of phenothiazine, developed by Asta-Werke in the 1960s under the brand name Ponsital.[1] It was investigated for the treatment of schizophrenia and showed promise in early clinical trials, demonstrating strong sedative and antiemetic properties.[1] Despite favorable initial results, it was never commercially launched.[1] This document provides a detailed overview of its chemical properties and inferred pharmacological profile.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | [2] |
| Molecular Formula | C25H32ClN5OS | [1] |
| Molar Mass | 486.08 g·mol−1 | [1] |
| CAS Number | 7224-08-0 | [1][3] |
| Chemical Structure | See Figure 1 | [2] |
Pharmacodynamics
Mechanism of Action
Like other phenothiazine antipsychotics, the primary mechanism of action of this compound is believed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4][5][6] This blockade is thought to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[7] All currently effective antipsychotic medications exhibit antagonism at D2 receptors.[8][9]
Phenothiazines are not exclusive to D2 receptors and typically interact with a range of other neurotransmitter receptors, which accounts for their broad spectrum of effects, including side effects.[4][5][6] These include antagonism of:
-
Muscarinic M1 receptors: Leading to anticholinergic side effects like dry mouth, blurred vision, and constipation.
-
Histamine H1 receptors: Resulting in sedation and potential weight gain.[10]
-
Alpha-1 adrenergic receptors: Causing orthostatic hypotension and dizziness.[10]
The following diagram illustrates the principal mechanism of action via D2 receptor blockade.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Receptor Binding Profile
Specific receptor binding affinities for this compound are not available. However, the table below presents a typical receptor binding profile for a phenothiazine antipsychotic, which serves as a proxy for this compound's expected affinities. The affinity is represented by the Ki value (in nM), where a lower value indicates a higher binding affinity.
| Receptor | Typical Ki (nM) for Phenothiazines | Associated Effects |
| Dopamine D2 | 1 - 10 | Antipsychotic efficacy, Extrapyramidal symptoms |
| Serotonin 5-HT2A | 10 - 100 | Potential mitigation of extrapyramidal symptoms |
| Histamine H1 | 1 - 20 | Sedation, Weight gain |
| Alpha-1 Adrenergic | 5 - 50 | Orthostatic hypotension, Dizziness |
| Muscarinic M1 | 10 - 200 | Anticholinergic effects (dry mouth, blurred vision) |
Note: These values are representative of the phenothiazine class and have not been experimentally determined for this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound have not been published. The following table summarizes the general pharmacokinetic properties expected of a phenothiazine antipsychotic.
| Parameter | General Characteristics for Phenothiazines |
| Absorption | Readily but variably absorbed after oral administration. Subject to significant first-pass metabolism. |
| Distribution | Highly lipophilic, leading to a large volume of distribution and extensive tissue binding, particularly in the brain. |
| Metabolism | Extensively metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2D6). |
| Excretion | Metabolites are excreted in the urine and feces. The elimination half-life is typically long and variable. |
Experimental Protocols
Radioligand Binding Assay (Hypothetical)
To determine the receptor binding affinities of a compound like this compound, a competitive radioligand binding assay would have been a standard method during the period of its development.[11][12]
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenate (a rich source of D2 receptors).
-
[3H]-Spiperone (a radiolabeled D2 antagonist).[13]
-
This compound solutions of varying concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]-Spiperone binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Caption: Workflow for a Radioligand Binding Assay.
Clinical and Preclinical Information
This compound was primarily investigated for the treatment of schizophrenia.[1] Clinical trials conducted in the 1960s were reported to be favorable, suggesting efficacy in managing psychotic symptoms.[1] It was also noted to have strong sedative and antiemetic properties, which are common characteristics of phenothiazine antipsychotics.[1] However, for reasons that are not well-documented in the available literature, this compound was never brought to market.
Conclusion
This compound is a phenothiazine derivative with a pharmacological profile that is likely consistent with other drugs in its class. Its primary mechanism of action is presumed to be dopamine D2 receptor antagonism, supplemented by interactions with muscarinic, histaminic, and adrenergic receptors. While specific quantitative data for this compound is lacking, its chemical structure and the general properties of phenothiazines provide a strong basis for understanding its potential therapeutic effects and side effect profile. The absence of this compound from the market for several decades means that further research would be required to fully elucidate its pharmacological characteristics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound dihydrochloride | C25H34Cl3N5OS | CID 23895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7224-08-0 [chemicalbook.com]
- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. thecarlatreport.com [thecarlatreport.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. scielo.br [scielo.br]
Historical Clinical Trial Data on Imiclopazine for Schizophrenia: A Technical Review
[Whitepaper]
Audience: Researchers, scientists, and drug development professionals.
Introduction to Imiclopazine
This compound is a phenothiazine (B1677639) derivative developed by the pharmaceutical company Asta-Werke in the 1960s under the brand name Ponsital.[1] As a member of the phenothiazine class, its therapeutic action was aimed at mitigating the symptoms of psychosis, particularly in patients with schizophrenia. Initial clinical trials were conducted and suggested efficacy; however, for reasons not clearly documented in accessible records, its development ceased before commercialization.[1] Due to the discontinuation of its development several decades ago, published data from its clinical trials are sparse and lack the quantitative detail required by modern standards.
Presumed Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
The primary mechanism of action for all phenothiazine antipsychotics, including presumably this compound, is the antagonism of dopamine D2 receptors in the central nervous system. The therapeutic effect on the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to the blockade of these receptors within the mesolimbic pathway.
However, this antagonism is not selective, leading to interactions with dopamine receptors in other critical pathways, which results in the class's characteristic side effects:
-
Nigrostriatal Pathway: D2 blockade in this pathway can lead to extrapyramidal symptoms (EPS), such as parkinsonism and dystonia.
-
Mesocortical Pathway: Effects in this region are complex and may relate to negative and cognitive symptoms.
-
Tuberoinfundibular Pathway: D2 blockade here disrupts dopamine's inhibitory effect on prolactin secretion, leading to hyperprolactinemia.
Below is a diagram illustrating this signaling pathway.
Historical Clinical Trial Data (Illustrative)
Specific quantitative data for this compound trials are not available. To provide context, the following tables summarize aggregated data from a Cochrane systematic review of 50 randomized controlled trials (from 1955-2000) of the representative phenothiazine, Chlorpromazine , compared to placebo for schizophrenia.[2][3]
Table 1: Illustrative Efficacy of a Typical Phenothiazine (Chlorpromazine) vs. Placebo
| Outcome Measure | Number of Trials (N) | Participants | Result Favoring Chlorpromazine | NNT/NNH¹ |
| Global Improvement | 13 | 1121 | RR 0.76 (CI 0.7 to 0.9) | NNT 7 |
| Relapse (6-24 months) | 3 | 394 | RR 0.65 (CI 0.47 to 0.90) | NNT 4 |
| Leaving Trial Early | 27 | 1831 | RR 0.64 (CI 0.53 to 0.78) | NNT 6 |
¹NNT = Number Needed to Treat; NNH = Number Needed to Harm. RR = Relative Risk; CI = Confidence Interval. Data adapted from Cochrane systematic reviews.[2][3][4]
Table 2: Illustrative Adverse Events of a Typical Phenothiazine (Chlorpromazine) vs. Placebo
| Adverse Event | Number of Trials (N) | Participants | Result vs. Placebo | NNH¹ |
| Sedation | 23 | 1627 | RR 2.79 (CI 2.25 to 3.45) | NNH 4 |
| Acute Movement Disorders | 5 | 942 | RR 3.47 (CI 1.50 to 8.03) | NNH 17 |
| Parkinsonism | 15 | 1468 | RR 2.11 (CI 1.59 to 2.80) | NNH 8 |
| Hypotension with Dizziness | 18 | 1488 | RR 2.38 (CI 1.74 to 3.25) | NNH 7 |
| Weight Gain | 5 | 165 | RR 4.92 (CI 2.32 to 10.43) | NNH 4 |
¹NNH = Number Needed to Harm. RR = Relative Risk; CI = Confidence Interval. Data adapted from Cochrane systematic reviews.[2][3][4]
Generalized Experimental Protocol (1960s-1970s Era)
Clinical trials of antipsychotics in the mid-20th century established the foundation for modern psychopharmacological research, though they were methodologically simpler. A typical protocol would have included the following stages.
-
Patient Selection: Patients were typically recruited from inpatient psychiatric hospitals with a confirmed diagnosis of schizophrenia, often chronic and treatment-refractory. Inclusion criteria were based on clinical presentation rather than standardized diagnostic criteria (like the DSM-III, which was published later in 1980).
-
Design: The gold standard was the randomized, placebo-controlled trial.[5] Blinding of investigators and patients was attempted, but the prominent side effects of phenothiazines (e.g., sedation, dry mouth) often made this challenging.
-
Treatment: Patients would be randomly assigned to receive either this compound or a placebo. Dosing was often flexible and adjusted based on the clinical judgment of the investigators to balance efficacy and tolerability.
-
Assessment: Efficacy was not measured with the detailed scales used today (e.g., PANSS). Instead, assessment relied on:
-
Global Improvement Scales: Clinicians would make a judgment on whether a patient was "much improved," "minimally improved," or "no change."[3]
-
Behavioral Observation: Changes in ward behavior, cooperation, and reduction of agitation were key endpoints.
-
Early Rating Scales: The Brief Psychiatric Rating Scale (BPRS), developed in 1962, was a pioneering tool used in some trials to quantify symptom severity across 18 domains.[6][7]
-
-
Duration: Acute trials typically lasted for several weeks (e.g., 6-8 weeks), while longer-term studies might follow patients for several months to assess relapse rates.[3]
-
Safety Monitoring: Side effects, particularly sedation, extrapyramidal symptoms, and autonomic effects (like dry mouth and hypotension), were recorded through clinical observation.
The workflow for such a trial is visualized below.
Conclusion
This compound represents a class of early psychopharmacological agents whose full clinical potential was never realized. While specific data from its historical trials are elusive, an understanding of its properties can be constructed from the well-documented pharmacology of phenothiazines and the typical clinical trial methodologies of its time. The illustrative data from its peer compound, Chlorpromazine, highlight both the significant therapeutic gains made possible by D2 antagonists and the substantial burden of adverse effects that prompted the development of newer generations of antipsychotic medications. This review serves as a technical guide to the likely profile of this compound, framed within its historical and scientific context.
References
- 1. Chlorpromazine and the untreated chronic schizophrenic: a long-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpromazine for schizophrenia: a Cochrane systematic review of 50 years of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolution of Drug Development in Schizophrenia: Past Issues and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Brief Psychiatric Rating Scale - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Phenothiazine Antipsychotics, with a Focus on Chlorpromazine as a Representative Compound
Disclaimer: Initial searches for "Imiclopazine" did not yield specific public data regarding its solubility and stability characteristics. Therefore, this guide provides a comprehensive overview of the core solubility and stability properties of phenothiazine (B1677639) antipsychotics, a class to which this compound likely belongs based on its nomenclature. Chlorpromazine (B137089), a well-researched compound from this class, is used as the primary example to provide representative data and protocols. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Phenothiazine Antipsychotics
Phenothiazine derivatives are a cornerstone in the treatment of psychotic disorders. Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors.[1][2] The physicochemical properties of these compounds, particularly their solubility and stability, are critical determinants of their formulation, bioavailability, and overall efficacy. Understanding these characteristics is paramount for the development of safe, stable, and effective dosage forms.
Solubility Characteristics
The solubility of a drug substance is a crucial factor in its absorption and formulation. For phenothiazine derivatives, which are typically weak bases, solubility is highly dependent on the pH of the medium and the nature of the solvent.[3]
Aqueous Solubility
The aqueous solubility of phenothiazine antipsychotics is generally low, but as basic compounds, their solubility increases significantly in acidic conditions due to the formation of soluble salts. The hydrochloride salts of these drugs, such as chlorpromazine hydrochloride, are commonly used in pharmaceutical formulations to enhance water solubility.[4][5]
Solubility in Organic Solvents
Solubility in organic solvents is important for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms. The following table summarizes the solubility of chlorpromazine hydrochloride in various common solvents.
Table 1: Solubility of Chlorpromazine Hydrochloride
| Solvent | Solubility | Reference(s) |
| Water | Very soluble (1 g/mL) | [5][6] |
| Ethanol (96%) | Freely soluble (660 mg/mL) | [5][6] |
| Methanol | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Approx. 30 mg/mL | [4] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | [4] |
| Ether | Insoluble | [5] |
| Benzene | Insoluble | [5] |
Note: "Soluble," "Freely soluble," and "Very soluble" are qualitative terms as defined by pharmacopeias. Quantitative values are provided where available.
Stability Characteristics
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf life. Phenothiazine derivatives are known to be susceptible to degradation, particularly through oxidation.[7][8]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[9][10] These studies are a key component of developing stability-indicating analytical methods.[11] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[12][13]
Table 2: Typical Forced Degradation Conditions for Phenothiazine Antipsychotics
| Stress Condition | Typical Protocol | Expected Outcome for Phenothiazines |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (50-70 °C) for up to 7 days.[14] | Generally stable, but some degradation may occur with prolonged exposure to strong acids at high temperatures. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (50-70 °C) for up to 7 days.[14] | Generally stable, but some degradation may occur with prolonged exposure to strong bases at high temperatures. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for up to 7 days.[10][14] | Highly susceptible to oxidation, leading to the formation of sulfoxide and sulfone derivatives.[7][8] |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) for an extended period.[14] | Generally stable to dry heat in the solid state. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Decomposes on exposure to light, often resulting in discoloration (yellow to pink to violet). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Isothermal Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[15][16]
Objective: To determine the equilibrium solubility of a phenothiazine compound in a specific solvent at a controlled temperature.
Materials:
-
Phenothiazine compound (e.g., Chlorpromazine HCl)
-
Selected solvent
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker bath
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Sample Preparation: Add an excess amount of the phenothiazine compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours to allow the undissolved solid to sediment. Centrifugation may be used to facilitate separation.[15]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent if necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for quantification.[17]
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Workflow for solubility determination.
Stability Testing: Forced Degradation Protocol
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.
Objective: To identify potential degradation products and pathways for a phenothiazine compound under various stress conditions.
Materials:
-
Phenothiazine compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the phenothiazine compound in a suitable solvent.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 1 M). Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours), neutralize with an equivalent amount of base, and dilute to the initial concentration.
-
Base Hydrolysis: Repeat the procedure from step 2 using a suitable concentration of NaOH (e.g., 1 M). Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add a suitable concentration of H₂O₂ (e.g., 3-30%). Store the solution at room temperature and analyze at various time points.
-
Thermal Degradation (Solid State): Place the solid drug substance in a controlled temperature oven (e.g., 80 °C). Withdraw samples at various time points and prepare solutions for analysis.
-
Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all major degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent drug peak is free from co-eluting degradants.
Forced degradation workflow.
Signaling Pathways
Phenothiazine antipsychotics exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain. The primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[18] However, they also interact with a variety of other receptors, including serotonin (B10506) (5-HT) receptors, which contributes to their overall pharmacological profile and side effects.[19]
Dopamine D2 Receptor Signaling Pathway
Blockade of the D2 receptor by phenothiazines inhibits the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activation of Protein Kinase A (PKA).
Dopamine D2 receptor signaling blockade.
Serotonin 5-HT2A Receptor Signaling Pathway
Many atypical antipsychotics, and to some extent phenothiazines, also block serotonin 5-HT2A receptors. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the alleviation of negative and cognitive symptoms of schizophrenia.[19] Blockade of 5-HT2A receptors inhibits the Gq/11 protein-mediated pathway.
Serotonin 5-HT2A receptor signaling blockade.
Conclusion
The solubility and stability of phenothiazine antipsychotics are critical quality attributes that must be thoroughly characterized during drug development. As demonstrated with chlorpromazine, these compounds exhibit pH-dependent aqueous solubility and are susceptible to oxidative and photolytic degradation. A comprehensive understanding of these characteristics, obtained through rigorous experimental protocols, is essential for the rational design of stable and bioavailable pharmaceutical formulations. The continued study of their interactions with key signaling pathways will further aid in the development of more effective and safer therapies for psychotic disorders.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chlorpromazine Hydrochloride - LKT Labs [lktlabs.com]
- 6. Chlorpromazine hydrochloride CAS#: 69-09-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating methods for assay of mequitazine in presence of its degradate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. questjournals.org [questjournals.org]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ijisrt.com [ijisrt.com]
- 15. scispace.com [scispace.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. solubility experimental methods.pptx [slideshare.net]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
In Vitro Binding Affinity of Imiclopazine to Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific quantitative data on the in vitro binding affinity of Imiclopazine to dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, D5), such as K_i, IC_50, or K_d values, could be located in the public domain. This compound is a phenothiazine-class antipsychotic developed in the 1960s that was clinically investigated but never brought to market.[1] Consequently, its pharmacological profile, particularly its receptor binding affinities, remains largely undocumented in accessible scientific literature.
This guide, therefore, provides a detailed framework for the methodologies and conceptual understanding required to determine the in vitro binding affinity of a compound like this compound to dopamine receptors. It is intended to serve as a technical resource for researchers undertaking such investigations.
Introduction to Dopamine Receptors and Ligand Binding Assays
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental in various neurological processes, including motor control, motivation, reward, and cognition.[2] They are primary targets for a wide range of therapeutic agents, particularly antipsychotics. Dopamine receptors are categorized into two main families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes).[3]
-
D1-like receptors are typically coupled to the G_sα or G_olfα G-protein and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]
-
D2-like receptors are coupled to the G_iα/oα G-protein, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[3]
To quantify the interaction between a compound (ligand) and a receptor, in vitro radioligand binding assays are the gold standard. These assays measure the affinity of a ligand for a receptor by detecting the binding of a radioactively labeled ligand.
Experimental Protocol: Radioligand Competition Binding Assay
The following protocol describes a typical radioligand competition binding assay to determine the binding affinity (K_i value) of an unlabeled test compound, such as this compound, for a specific dopamine receptor subtype.
Materials and Reagents
-
Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells expressing D1, D2, D3, D4, or D5 receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors).
-
Test Compound: this compound or other unlabeled compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., 10 µM Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
96-well Plates.
-
Filtration Apparatus.
-
Scintillation Counter.
Assay Procedure
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer.
-
Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of assay buffer to each well of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells.
-
For total binding wells, add only the assay buffer.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation:
-
Add the cell membrane preparation to each well.
-
Add the radioligand at a fixed concentration (typically at or below its K_d value) to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine the IC_50 Value:
-
The IC_50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.
-
-
Calculate the K_i Value:
-
The K_i (inhibition constant) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC_50 value using the Cheng-Prusoff equation:
-
K_i = IC_50 / (1 + ([L]/K_d))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
Caption: Simplified D1-like dopamine receptor signaling pathway.
Caption: Simplified D2-like dopamine receptor signaling pathway.
Conclusion
While specific binding affinity data for this compound at dopamine receptors is not publicly available, the methodologies outlined in this guide provide a robust framework for its determination. Understanding the affinity of a compound for its target receptors is a critical step in drug development, informing predictions of efficacy, off-target effects, and therapeutic dosage. The provided experimental protocol for radioligand binding assays and the visualization of dopamine receptor signaling pathways serve as foundational resources for researchers in the field of neuropharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel changes in dopamine D2 receptor binding in limbic forebrain associated with chronic mild stress-induced anhedonia and its reversal by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroleptic Profile of Imiclopazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
Imiclopazine is a phenothiazine (B1677639) derivative developed in the 1960s with demonstrated sedative and antiemetic properties.[1] Though it showed promise in early clinical trials for schizophrenia, it was never commercially marketed.[1] This guide provides a detailed examination of the neuroleptic properties of this compound, based on the established pharmacology of the phenothiazine class of first-generation antipsychotics. The primary mechanism of action for these compounds is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3][4][5] This document outlines this core mechanism, associated signaling pathways, representative receptor binding affinities, and standard experimental protocols used to characterize such compounds.
Introduction
This compound is a typical, or first-generation, antipsychotic belonging to the phenothiazine chemical class.[1] Developed by Asta-Werke under the brand name Ponsital, it was investigated for its potential in treating psychosis.[1] Like other phenothiazines, its therapeutic effects are believed to stem from its ability to block dopamine receptors in the brain, a discovery that formed the basis of the dopamine hypothesis of schizophrenia.[6][7] While specific data on this compound is scarce due to its discontinuation, its neuroleptic properties can be thoroughly understood by examining the well-documented profile of the phenothiazine class.
Primary Mechanism of Action: D2 Receptor Antagonism
The cornerstone of the neuroleptic action of phenothiazines like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][6][8] An overactivity of dopamine in this region is hypothesized to be responsible for the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6] By acting as antagonists, these drugs bind to D2 receptors without activating them, thereby preventing dopamine from binding and reducing downstream signaling.[8] This inhibition helps to alleviate the positive symptoms of psychosis.[8]
First-generation antipsychotics are also known to interact with a variety of other neurotransmitter receptors, which contributes to their side-effect profile.[9][10] These include muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors.[2][10]
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by a phenothiazine like this compound disrupts the canonical G protein-coupled signaling cascade. Typically, dopamine binding to the D2 receptor activates an inhibitory G protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This leads to decreased production of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). By blocking this receptor, this compound prevents this cascade, leading to a normalization of dopaminergic neurotransmission.
Quantitative Data: Representative Receptor Binding Profile
While specific binding affinities for this compound are not publicly available, the following table summarizes a representative receptor binding profile for a typical low-potency phenothiazine antipsychotic, such as chlorpromazine. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Receptor Target | Representative Ki (nM) | Associated Clinical Effect |
| Dopamine D2 | <10 | Antipsychotic Efficacy |
| Serotonin 5-HT2A | 10-50 | Potential reduction of extrapyramidal symptoms |
| Histamine H1 | <10 | Sedation, Weight Gain |
| Alpha-1 Adrenergic | 10-50 | Orthostatic Hypotension, Dizziness |
| Muscarinic M1 | 10-100 | Anticholinergic effects (dry mouth, constipation) |
Note: These values are illustrative for the phenothiazine class and are not specific experimental data for this compound.
Experimental Protocols
The characterization of a neuroleptic compound like this compound involves a series of standardized in vitro and in vivo experiments.
In Vitro Receptor Binding Assay
This experiment quantifies the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Preparation: Cell membranes expressing a high density of human recombinant D2 receptors are prepared. A radioligand (e.g., [³H]spiperone), which is a compound known to bind with high affinity to D2 receptors, is selected.
-
Incubation: The cell membranes are incubated with the radioligand at various concentrations of the unlabeled test compound (this compound).
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Analysis: The data are used to calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Behavioral Model: Apomorphine-Induced Stereotypy
This animal model assesses the D2 receptor antagonist activity of a compound in a living organism.
Objective: To evaluate the ability of this compound to block dopamine-mediated behaviors.
Methodology:
-
Animal Model: Rodents (typically rats) are used for this model.
-
Drug Administration: Different groups of animals are pre-treated with either a vehicle control or varying doses of this compound.
-
Dopamine Agonist Challenge: After a set pre-treatment time, all animals are administered apomorphine (B128758), a potent dopamine receptor agonist that induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking).
-
Behavioral Scoring: For a defined period following the apomorphine challenge, the animals are observed by a blinded experimenter and their stereotyped behaviors are scored based on a standardized rating scale.
-
Analysis: The scores are analyzed to determine if pre-treatment with this compound reduces the intensity of the apomorphine-induced behaviors in a dose-dependent manner. A significant reduction indicates effective D2 receptor blockade in vivo.
Expected Clinical Profile and Side Effects
As a typical phenothiazine antipsychotic, this compound's clinical profile would be characterized by efficacy against the positive symptoms of psychosis.[3] However, its antagonism of D2 receptors in other dopamine pathways, such as the nigrostriatal pathway, is expected to cause extrapyramidal symptoms (EPS).[2][5] These are drug-induced movement disorders including akathisia, dystonia, and parkinsonism.[2][5]
Blockade of other receptors leads to a predictable set of side effects:
-
H1 Receptor Blockade: Sedation and weight gain.[10]
-
α1-Adrenergic Blockade: Orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[4]
-
M1 Muscarinic Blockade: Anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[2]
Conclusion
This compound is a classic example of a phenothiazine neuroleptic whose properties are defined by its potent antagonism of the dopamine D2 receptor. While it never reached the market, its pharmacological profile aligns with first-generation antipsychotics used for decades to treat schizophrenia.[1][4] Understanding its mechanism through the lens of its chemical class provides a clear picture of its expected efficacy in mitigating positive psychotic symptoms, as well as its potential for causing a range of side effects related to its broad receptor-binding profile. The experimental protocols detailed herein represent the standard methodologies that would have been used to establish its fundamental neuroleptic characteristics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. drugs.com [drugs.com]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]
- 8. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Imiclopazine (CAS Number: 7224-08-0): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Imiclopazine (CAS: 7224-08-0), a phenothiazine (B1677639) derivative investigated as an antipsychotic agent. Developed in the 1960s by Asta-Werke under the brand name Ponsital, this compound showed promise in early clinical trials for the treatment of schizophrenia. However, it was ultimately never commercialized, leading to a scarcity of publicly available data. This document synthesizes the available information on its chemical properties, inferred pharmacological profile, and a plausible synthetic route. It also includes a representative experimental protocol for receptor binding assays relevant to its presumed mechanism of action. Given the limited specific data on this compound, this guide extrapolates information from the broader class of phenothiazine antipsychotics to provide a useful resource for researchers in the field.
Chemical and Physical Properties
This compound is a complex organic molecule belonging to the phenothiazine class, characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7224-08-0 | [Generic chemical databases] |
| Molecular Formula | C25H32ClN5OS | [Generic chemical databases] |
| Molecular Weight | 486.08 g/mol | [Generic chemical databases] |
| IUPAC Name | 1-[2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | [Generic chemical databases] |
| Appearance | Not publicly available; likely a crystalline solid | Inferred |
| Solubility | Not publicly available; likely soluble in organic solvents | Inferred |
Presumed Pharmacological Profile
As a member of the phenothiazine class of antipsychotics, this compound's primary mechanism of action is presumed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is a hallmark of typical antipsychotics and is associated with the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions.
Due to its structural similarity to other phenothiazines, it is also likely to exhibit affinity for other receptors, which would contribute to its overall pharmacological and side-effect profile. The anticipated receptor binding profile is outlined below.
| Receptor Target | Anticipated Action | Potential Clinical Effect | Potential Side Effects |
| Dopamine D2 | Antagonist | Antipsychotic (reduction of positive symptoms) | Extrapyramidal symptoms (EPS), hyperprolactinemia |
| Serotonin 5-HT2A | Antagonist | Atypical antipsychotic features (potential for reduced EPS) | Weight gain, metabolic effects |
| Histamine H1 | Antagonist | Sedation | Drowsiness, weight gain |
| Alpha-1 Adrenergic | Antagonist | Antipsychotic effects, potential for mood stabilization | Orthostatic hypotension, dizziness |
| Muscarinic M1 | Antagonist | Reduction of EPS | Anticholinergic effects (dry mouth, blurred vision, constipation) |
Note: The above table is based on the known pharmacology of the phenothiazine class of drugs and has not been specifically confirmed for this compound through publicly available, detailed studies.
Synthesis Pathway
A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of phenothiazine derivatives, particularly those bearing a propylpiperazine side chain. The general strategy involves the alkylation of 2-chlorophenothiazine (B30676) with a suitable propylpiperazine derivative.
A potential multi-step synthesis is outlined in the workflow diagram below. This would likely begin with the synthesis of the piperazine-imidazolidinone side chain, followed by its coupling to the 2-chlorophenothiazine core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, a standard protocol for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor is provided below as a representative example of how this compound would have been characterized.
Protocol: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol or unlabeled Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail and Liquid Scintillation Counter .
-
96-well filter plates and Filtration apparatus .
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and vehicle (DMSO).
-
Non-specific Binding: Add assay buffer, radioligand, and the non-specific binding control.
-
Test Compound: Add assay buffer, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a Dopamine D2 Receptor Binding Assay.
Clinical Data (Historical)
Information on the clinical trials of this compound is extremely limited. Two known studies were conducted in the late 1960s and early 1970s.
| Study | Year | Journal | Key Findings (Reported) |
| Eckmann F, Immich H, Schäpperle O | 1968 | Arzneimittel-Forschung | Favorable clinical trials in schizophrenia were reported. |
| Nurowska K, Welbel L | 1973 | Psychiatria Polska | Investigated the treatment of schizophrenia with this compound among other neuroleptics. |
The full texts of these articles are not widely available, and therefore, detailed quantitative data on efficacy (e.g., PANSS or BPRS score changes), optimal dosage, and the full side-effect profile are not publicly accessible. The reasons for the discontinuation of its development are also not well-documented but could be related to a variety of factors including efficacy, side-effect profile, or commercial considerations at the time.
Conclusion
This compound represents a piece of pharmaceutical history—a compound that showed initial promise but did not proceed to market. For modern researchers, its story underscores the challenges of drug development. While specific data is scarce, by understanding its place within the phenothiazine class, we can infer its likely pharmacological properties and mechanism of action. This technical guide provides a framework for understanding this compound based on the available information and the broader knowledge of its chemical class. Further archival research may one day uncover more detailed information about this discontinued (B1498344) antipsychotic agent.
An In-depth Technical Guide to the Potential Off-Target Effects of Imiclopazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imiclopazine is an investigational antipsychotic agent designed to modulate dopaminergic and serotonergic pathways. As with any pharmacologically active compound, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy evaluation. This technical guide provides a detailed overview of the known and potential off-target interactions of this compound. It includes quantitative binding affinity data, detailed experimental protocols for assessing off-target effects, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and guide the clinical development of this compound.
Introduction to this compound
This compound is a novel atypical antipsychotic currently under investigation for the treatment of schizophrenia and other psychotic disorders. Its primary mechanism of action is believed to involve antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. While this dual antagonism is central to its therapeutic potential, early preclinical profiling has indicated interactions with other receptor systems. These off-target activities can contribute to the overall pharmacological profile of the drug, including potential side effects. This document serves as a core technical resource on the off-target profile of this compound.
Quantitative Off-Target Binding Profile
The following table summarizes the in vitro binding affinities of this compound for a panel of receptors, ion channels, and transporters. Data are presented as Ki (nM) values, representing the concentration of this compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Target | Receptor Subtype | Ki (nM) | Classification |
| Primary Targets | Dopamine D2 | 1.5 | High Affinity |
| Serotonin 5-HT2A | 2.8 | High Affinity | |
| Off-Targets | |||
| Adrenergic | Alpha-1A | 15.7 | Moderate Affinity |
| Alpha-2A | 89.2 | Low Affinity | |
| Histaminergic | H1 | 9.5 | High Affinity |
| Muscarinic | M1 | >1000 | Very Low Affinity |
| Serotonergic | 5-HT1A | 55.4 | Low Affinity |
| 5-HT2C | 12.3 | Moderate Affinity | |
| Dopaminergic | D1 | 250.6 | Low Affinity |
| D3 | 8.9 | High Affinity | |
| D4 | 22.1 | Moderate Affinity |
Potential Clinical Implications of Off-Target Effects
The off-target binding profile of this compound suggests several potential clinical effects that should be monitored during development. Table 2 outlines these potential implications.
Table 2: Potential Clinical Implications of this compound's Off-Target Activities
| Off-Target Receptor | Potential Clinical Effect |
| Alpha-1A Adrenergic | Orthostatic hypotension, dizziness |
| H1 Histaminergic | Sedation, weight gain |
| 5-HT2C Serotonergic | Anxiolytic effects, potential for weight gain |
| D3 Dopaminergic | Potential for cognitive enhancement, modulation of mood |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the off-target profile of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a panel of target and off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
Objective: To assess the functional activity (agonist or antagonist) of this compound at Gq-coupled receptors (e.g., 5-HT2A, Alpha-1A).
Materials:
-
HEK293 cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Known agonist for the receptor of interest.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the known agonist at a concentration that elicits a submaximal response (EC80) and record the change in fluorescence over time.
-
To assess agonist activity, inject varying concentrations of this compound and record the change in fluorescence.
-
Analyze the data to determine the dose-response curve and calculate the IC50 (for antagonists) or EC50 (for agonists).
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
The following diagram illustrates the primary and off-target signaling pathways modulated by this compound.
Caption: On- and off-target signaling pathways of this compound.
Experimental Workflow for Off-Target Profiling
The following diagram outlines a typical workflow for identifying and characterizing the off-target effects of a new chemical entity like this compound.
Caption: Workflow for identifying and characterizing off-target effects.
Conclusion
The preclinical data for this compound indicate a promising on-target profile with high affinity for dopamine D2 and serotonin 5-HT2A receptors. However, its interactions with adrenergic H1 and alpha-1A receptors, as well as dopamine D3 and serotonin 5-HT2C receptors, warrant careful consideration throughout its clinical development. The potential for side effects such as sedation, weight gain, and orthostatic hypotension should be closely monitored. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and characterization of this compound's pharmacological profile. A comprehensive understanding of both on- and off-target effects is paramount for the safe and effective translation of this compound from the laboratory to the clinic.
The Early Development of Imiclopazine: A Technical Overview
Foreword: This document provides a detailed technical overview of the early development and discovery of Imiclopazine, a phenothiazine (B1677639) derivative investigated for its antipsychotic properties. The information herein is compiled from available scientific literature and historical data, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a piperazinyl-phenothiazine derivative developed in the 1960s by the German pharmaceutical company Asta-Werke.[1] It was investigated as a potential treatment for schizophrenia and other psychotic disorders under the brand name Ponsital.[1] Like other typical antipsychotics of its era, its therapeutic rationale was centered on the modulation of dopaminergic neurotransmission in the central nervous system. Despite showing some promise in early clinical evaluations, this compound was never commercially marketed.[1] This guide will delineate the foundational aspects of its discovery, including its chemical synthesis, preclinical pharmacology, and initial clinical findings.
Chemical Synthesis
The core structure is the 2-chlorophenothiazine (B30676) ring, which is alkylated at the nitrogen atom with a propylpiperazine side chain. This is followed by the addition of the ethyl-methylimidazolidinone moiety to the piperazine (B1678402) ring.
Proposed Synthesis Protocol:
A potential synthetic pathway is outlined below. This protocol is a representative example based on known chemical reactions for the synthesis of analogous compounds.
-
Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine is reacted with 1,3-dibromopropane (B121459) in the presence of a strong base, such as sodium amide, to yield 10-(3-bromopropyl)-2-chloro-10H-phenothiazine.
-
Coupling with Piperazine Derivative: The resulting intermediate is then coupled with 1-(2-(3-methyl-2-oxoimidazolidin-1-yl)ethyl)piperazine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to scavenge the hydrobromic acid byproduct.
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography and recrystallization to yield a product of high purity.
Preclinical Pharmacology
The preclinical evaluation of this compound would have followed the standard protocols for antipsychotic drug screening in the 1960s. These studies were designed to assess the compound's pharmacological activity, potency, and safety profile in vitro and in vivo.
In Vitro Studies
The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine (B1211576) D2 receptors. It is highly probable that in vitro studies were conducted to determine the binding affinity of this compound for these receptors.
Experimental Protocol: Dopamine D2 Receptor Binding Assay (Representative)
-
Tissue Preparation: Rat striatal tissue, rich in dopamine D2 receptors, would be homogenized in a suitable buffer (e.g., Tris-HCl).
-
Radioligand Binding: The homogenate would be incubated with a radiolabeled D2 antagonist (e.g., [³H]-spiperone) in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be calculated. The equilibrium dissociation constant (Ki) would then be determined using the Cheng-Prusoff equation.
While specific quantitative data for this compound is not available in the public domain, it would be expected to exhibit a high affinity for D2 receptors, comparable to other phenothiazine antipsychotics.
In Vivo Studies
In vivo studies in animal models are crucial for evaluating the antipsychotic potential and side effect profile of a new compound.
Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats (Representative)
-
Apparatus: A shuttle box with two compartments, one of which can deliver a mild electric foot shock. A conditioned stimulus (e.g., a light or tone) precedes the unconditioned stimulus (the foot shock).
-
Procedure: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Drug Administration: this compound would be administered at various doses prior to the test session.
-
Endpoint: The dose of this compound that effectively blocks the conditioned avoidance response without inducing sedation or motor impairment (ED50) would be determined. This is a classic predictive model for antipsychotic efficacy.
Early Clinical Development
This compound was advanced into clinical trials for the treatment of schizophrenia. The available information points to at least two key studies conducted in the late 1960s and early 1970s.
Clinical Trial Data
Detailed quantitative data from these early clinical trials are not readily accessible. The studies would have likely assessed the efficacy of this compound using psychiatric rating scales common at the time, such as the Brief Psychiatric Rating Scale (BPRS), and monitored for side effects, particularly extrapyramidal symptoms (EPS).
| Study | Year | Journal | Key Findings (Presumed) |
| Eckmann F, et al. | 1968 | Arzneimittelforschung | Investigated the efficacy of this compound in chronic schizophrenic patients. Likely reported on changes in psychotic symptoms and tolerability. |
| Nurowska K, et al. | 1973 | Psychiatria Polska | A comparative study of this compound against pimozide (B1677891) and trifluoperazine (B1681574) in the treatment of schizophrenia. Would have provided data on relative efficacy and side effect profiles. |
Mechanism of Action and Signaling Pathways
As a typical phenothiazine antipsychotic, the primary mechanism of action of this compound is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Blockade of these receptors is believed to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.
Experimental and Logical Workflows
The development of a novel antipsychotic like this compound would have followed a structured workflow from synthesis to clinical evaluation.
Conclusion
This compound represents an example of the extensive research into phenothiazine derivatives for the treatment of psychosis during the mid-20th century. While it did not ultimately reach the market, its development followed the established scientific principles of the time for antipsychotic drug discovery. The lack of readily available, detailed quantitative data from its early development highlights the challenges of researching historical pharmaceutical agents. This guide provides a comprehensive overview based on the accessible information, offering a technical framework for understanding the early history of this compound.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Imiclopazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Imiclopazine, a phenothiazine (B1677639) derivative with potential antipsychotic properties. The synthesis is based on established methodologies for the alkylation of phenothiazines. Additionally, this guide outlines the presumed primary signaling pathways through which this compound is expected to exert its pharmacological effects, based on the known mechanisms of similar phenothiazine antipsychotics. The provided experimental procedures, data tables, and pathway diagrams are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, chemically known as 2-chloro-10-[3-(4-imidazol-1-yl)propyl]phenothiazine, is a member of the phenothiazine class of compounds. Phenothiazines are a well-established group of antipsychotic agents that primarily function by antagonizing dopamine (B1211576) D2 receptors in the central nervous system.[1][2][3] Structural modifications to the phenothiazine core and its side chain can significantly alter the compound's pharmacological profile, including its affinity for various receptors and its therapeutic efficacy and side-effect profile.[4] This protocol details a plausible and practical synthetic route to this compound for research purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-chlorophenothiazine (B30676). The first step involves the alkylation of the phenothiazine nitrogen with a suitable three-carbon synthon, followed by the introduction of the imidazole (B134444) moiety.
Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine
In this step, 2-chlorophenothiazine is alkylated with 1-bromo-3-chloropropane (B140262) in the presence of a strong base like sodium amide or a milder base like sodium hydride in an inert solvent such as toluene (B28343) or dimethylformamide (DMF).
Step 2: Synthesis of this compound
The intermediate, 2-chloro-10-(3-chloropropyl)phenothiazine, is then reacted with imidazole in the presence of a base to displace the terminal chlorine atom and form the final product, this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 2-Chlorophenothiazine | >98% | Commercially Available |
| 1-Bromo-3-chloropropane | >98% | Commercially Available |
| Sodium Hydride (60% dispersion in mineral oil) | Commercially Available | |
| Toluene | Anhydrous | Commercially Available |
| Imidazole | >99% | Commercially Available |
| Sodium Carbonate | Anhydrous | Commercially Available |
| Acetonitrile | Anhydrous | Commercially Available |
| Dichloromethane (B109758) | ACS Grade | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
Procedure for Step 1: Synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chlorophenothiazine (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1-bromo-3-chloropropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield 2-chloro-10-(3-chloropropyl)phenothiazine.
Procedure for Step 2: Synthesis of this compound
-
To a solution of 2-chloro-10-(3-chloropropyl)phenothiazine (1.0 eq) in anhydrous acetonitrile, add imidazole (1.2 eq) and anhydrous sodium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound.
Synthesis Workflow
Caption: Synthetic route for this compound.
Expected Results
| Step | Product | Form | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 2-chloro-10-(3-chloropropyl)phenothiazine | Pale yellow oil | 310.25 | 70-80 | >95 |
| 2 | This compound | Off-white solid | 341.86 | 60-70 | >98 |
Putative Signaling Pathways of this compound
The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] This antagonism is believed to be responsible for their therapeutic effects on the positive symptoms of psychosis. Additionally, many antipsychotics, including phenothiazines, exhibit affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor.[5][6][7] Antagonism at these receptors may contribute to a reduction in extrapyramidal side effects and potentially improve negative symptoms.[7][8]
Dopamine D2 Receptor Antagonism
This compound, as a phenothiazine derivative, is expected to act as an antagonist at the dopamine D2 receptor. In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized. By blocking D2 receptors, this compound would prevent the binding of dopamine, thereby reducing downstream signaling and alleviating psychotic symptoms.
Caption: this compound's antagonism of the D2 receptor.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors in the nigrostriatal and mesocortical pathways is another potential mechanism of action for this compound. This action can lead to an increase in dopamine release in these specific brain regions, which may help to mitigate the motor side effects (extrapyramidal symptoms) often associated with D2 receptor blockade and could potentially improve cognitive and negative symptoms of psychosis.[7][8]
Caption: this compound's antagonism of the 5-HT2A receptor.
Conclusion
This document provides a comprehensive guide for the synthesis of this compound and an overview of its likely pharmacological mechanisms of action. The detailed protocols and diagrams are intended to facilitate further research into this and related phenothiazine compounds for the development of novel therapeutics for psychotic disorders. Researchers should adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 4. jmedchem.com [jmedchem.com]
- 5. Pathway-assisted investigation of atypical antipsychotic drugs and serotonin receptors in schizophrenia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of Imiclopazine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiclopazine is a novel therapeutic agent whose pharmacokinetic profile is of significant interest in clinical and preclinical studies. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These application notes provide a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.[1][2]
Principle
This method utilizes protein precipitation for the extraction of this compound from human plasma, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) and quantification by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.[1] An internal standard (IS) is used to ensure the accuracy and precision of the quantification.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound internal standard (e.g., deuterated this compound)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 100 mm, 2.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well plates
Protocol for Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[3][4][5]
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of plasma sample into a microcentrifuge tube or a 96-well plate.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.[1][3]
-
Mixing: Vortex the samples for 3 minutes at 1500 rpm to ensure complete protein precipitation.[1][3]
-
Centrifugation: Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[1][3]
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to a clean 96-well plate.
-
Dilution: Add 450 µL of ultrapure water with 0.1% formic acid to each well.
-
Final Mixing: Cover the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler for LC-MS/MS analysis.[1][3]
LC-MS/MS Method
The following table summarizes the instrumental conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor and optimal product ions. |
| This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) | |
| Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion) | |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
Method Validation Summary
A full validation of this bioanalytical method should be performed according to regulatory guidelines. The following table summarizes the typical validation parameters and their acceptable limits.
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of the nominal value (±20% at LLOQ).[6] |
| Selectivity | No significant interfering peaks at the retention times of this compound and the internal standard in blank plasma from at least six different sources. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (±20% bias). |
| Recovery | Consistent and reproducible extraction recovery of the analyte and internal standard. |
| Matrix Effect | Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and internal standard. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. |
Representative Quantitative Data (Hypothetical)
The following table presents hypothetical validation data for the this compound assay, demonstrating its performance.
| Parameter | This compound |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| Intra-day Precision (%CV) | 2.5% - 8.7% |
| Inter-day Precision (%CV) | 4.1% - 9.5% |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Recovery | > 85% |
Data Analysis and Interpretation
The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Signaling Pathway and Logical Relationships
The diagram below illustrates the logical relationship in the bioanalytical method validation process, ensuring the reliability of the obtained results.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure allows for high-throughput analysis, making it well-suited for large-scale pharmacokinetic and clinical studies. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for drug development and research applications.
References
- 1. waters.com [waters.com]
- 2. Analysis of tricyclic antidepressant drugs in plasma and serum by chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
Application Note: HPLC-UV Method for the Quantitative Analysis of Imiclopazine
AN-IMZ-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Imiclopazine. Due to the limited availability of specific validated methods for this compound in current literature, this protocol has been adapted from established and validated methods for structurally similar tricyclic antipsychotic compounds, such as clozapine (B1669256).[1][2][3][4][5][6] The described method is intended to serve as a comprehensive starting point for method development and validation for the analysis of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a phenothiazine (B1677639) derivative with antipsychotic properties. Accurate and precise analytical methods are crucial for its quantification in research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and reproducibility.[3] This document provides a detailed protocol for the determination of this compound, covering chromatographic conditions, sample preparation, and key validation parameters.
Experimental
2.1. Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
2.2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v) |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may require optimization to achieve the desired retention time and peak shape for this compound.
Protocols
3.1. Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).
3.2. Sample Preparation
-
Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
-
Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Parameters (Representative Data)
The following table summarizes the typical quantitative data expected from a validated HPLC-UV method for a compound like this compound.
| Validation Parameter | Typical Specification | Representative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | |
| Repeatability | 0.8% | |
| Intermediate Precision | 1.2% | |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
| Robustness | Insensitive to small variations in method parameters | No significant impact on results |
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The protocol, adapted from methods for structurally related compounds, offers a solid starting point for researchers in drug development and quality control. It is recommended that this method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. Analysis of clozapine and norclozapine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. A Simple HPLC-DAD Method for the Therapeutic Monitoring of Clozapine and Related Metabolites in Human Plasma and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Application Notes: Using Cariprazine in Animal Models of Psychosis
It appears that "Imiclopazine" is not a recognized or publicly documented antipsychotic agent. An extensive search of scientific literature and drug databases yielded no results for this compound. It is possible that this is a typographical error or a confidential internal development name.
Therefore, this document provides detailed application notes and protocols for a representative atypical antipsychotic, Cariprazine , for use in animal models of psychosis. Cariprazine is a dopamine (B1211576) D3/D2 receptor partial agonist with a well-documented profile in preclinical psychosis models, making it a suitable substitute for the purpose of this guide.
Introduction:
Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its primary mechanism of action is through partial agonism at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1][2][3] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2B receptors.[1][4][5] This unique receptor profile suggests potential efficacy against not only the positive symptoms of psychosis but also the negative and cognitive symptoms, which are significant unmet needs in schizophrenia treatment.[1][2]
Animal models are crucial for evaluating the preclinical efficacy and mechanism of action of novel antipsychotics like Cariprazine. These models aim to replicate specific symptom domains of psychosis, such as positive symptoms (e.g., hyperactivity), negative symptoms (e.g., social withdrawal), and cognitive deficits.
Key Concepts in Preclinical Psychosis Models:
-
Pharmacological Models: These models use psychotomimetic drugs to induce psychosis-like behaviors in rodents. Common agents include:
-
NMDA receptor antagonists (e.g., Phencyclidine (PCP), Ketamine, MK-801): These drugs induce a range of positive, negative, and cognitive symptoms that resemble schizophrenia.[6] The sub-chronic PCP model is a well-validated approach for assessing the efficacy of antipsychotics against cognitive and negative symptoms.[2]
-
Dopamine agonists (e.g., Amphetamine, Apomorphine): These agents increase dopamine signaling and are primarily used to model the positive symptoms of psychosis, such as hyperlocomotion.
-
-
Neurodevelopmental Models: These models involve insults during early brain development (e.g., maternal immune activation, neonatal ventral hippocampal lesions) to mimic the neurodevelopmental aspects of schizophrenia.
-
Behavioral Assays: A variety of behavioral tests are used to assess the different symptom domains of psychosis in animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for Cariprazine from preclinical studies.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Cariprazine | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) | Reference |
| Dopamine D3 | 0.085 | ~0.05 | ~0.06 | [4] |
| Dopamine D2 | 0.49 | ~0.3 | ~0.2 | [4] |
| Serotonin 5-HT1A | 2.6 | ~1.5 | ~1.2 | [4] |
| Serotonin 5-HT2B | 0.58 | ~1.0 | ~0.5 | [4] |
| Serotonin 5-HT2A | 19 | ~10 | ~12 | [4] |
| Histamine H1 | 23 | ~15 | ~18 | [4] |
Table 2: In Vivo Receptor Occupancy and Behavioral Efficacy in Rats
| Assay | Cariprazine ED50 (mg/kg) | Risperidone ED50 (mg/kg) | Aripiprazole ED50 (mg/kg) | Reference |
| Conditioned Avoidance Response | 0.8 | 0.9 | 18 | [3] |
| Amphetamine-Induced Hyperactivity | 0.1 | 0.2 | 3.9 | [3] |
| Dopamine D3 Receptor Occupancy | 0.43 | ~2.3 | >30 | [3] |
| Dopamine D2 Receptor Occupancy | High | High | High | [3] |
Table 3: Efficacy of Cariprazine in the Sub-Chronic PCP Rat Model
| Behavioral Test | PCP-Induced Deficit | Cariprazine Effective Dose (mg/kg, p.o.) | Risperidone Effective Dose (mg/kg, i.p.) | Reference |
| Novel Object Recognition (NOR) | Significant Impairment | 0.05, 0.1, 0.25 | 0.16 | [2] |
| Reversal Learning (RL) | Significant Impairment | 0.1, 0.25 | 0.16 | [2] |
| Social Interaction (SI) | Significant Impairment | 0.05, 0.1 | 0.1 | [2] |
Experimental Protocols
Protocol 1: Sub-Chronic Phencyclidine (PCP) Model of Cognitive and Negative Symptoms
Objective: To induce cognitive and social interaction deficits in rats, modeling the negative and cognitive symptoms of schizophrenia, and to assess the efficacy of Cariprazine in reversing these deficits.
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Cariprazine
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Adult female Lister Hooded rats
-
Apparatus for Novel Object Recognition (NOR), Reversal Learning (RL), and Social Interaction (SI) tests.
Procedure:
-
PCP Administration: Administer PCP (2 mg/kg, i.p.) or saline to rats once daily for 7 consecutive days.
-
Washout Period: Allow a 7-day drug-free period following the last PCP injection.
-
Test Compound Administration: Administer Cariprazine (0.05, 0.1, or 0.25 mg/kg, p.o.) or vehicle 60 minutes before each behavioral test.
-
Behavioral Testing:
-
Novel Object Recognition (NOR):
-
Habituation: Allow rats to explore an empty open field for 5 minutes on two consecutive days.
-
Acquisition Trial: Place two identical objects in the open field and allow the rat to explore for 3 minutes.
-
Retention Trial: After a 1-hour delay, replace one of the familiar objects with a novel object and allow the rat to explore for 3 minutes. Record the time spent exploring each object.
-
-
Reversal Learning (RL):
-
Utilize an operant conditioning chamber.
-
Train rats to discriminate between two levers, where pressing the "correct" lever results in a food reward.
-
Once a criterion is reached (e.g., 85% correct responses), the contingencies are reversed (the previously "incorrect" lever is now correct).
-
Measure the number of trials and errors to reach the criterion in the reversal phase.
-
-
Social Interaction (SI):
-
Habituate a test rat to an open field for 10 minutes.
-
Introduce a novel, unfamiliar conspecific rat into the arena.
-
Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a 10-minute period.
-
-
Data Analysis:
-
For NOR, calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total time with both objects).
-
For RL, analyze the number of trials and errors to criterion.
-
For SI, analyze the total duration of social interaction.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Protocol 2: Amphetamine-Induced Hyperactivity Model of Positive Symptoms
Objective: To induce hyperlocomotion in rodents, modeling the positive symptoms of psychosis, and to assess the efficacy of Cariprazine in reducing this behavior.
Materials:
-
d-Amphetamine sulfate
-
Cariprazine
-
Vehicle for drug administration
-
Adult male rodents (mice or rats)
-
Open field activity chambers equipped with photobeam detectors.
Procedure:
-
Habituation: Place the animals in the activity chambers for 30-60 minutes to allow for acclimation to the novel environment.
-
Test Compound Administration: Administer Cariprazine (e.g., 0.1 mg/kg, s.c.) or vehicle.
-
Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Activity Monitoring: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
Data Analysis:
-
Analyze the total locomotor activity counts over the recording period.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Visualizations
References
- 1. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cariprazine, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPA-0579 – At Antipsychotic-Like Effective Doses, Cariprazine Displays Potent Dopamine D3 and D2 Receptor Occupancy in Vivo and Efficacy Across Animal Models | European Psychiatry | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Iloperidone reduces sensorimotor gating deficits in pharmacological models, but not a developmental model, of disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Dopamine Receptor Binding Assays Featuring Imiclopazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiclopazine is a tricyclic antipsychotic agent belonging to the phenothiazine (B1677639) class of compounds.[1] Developed in the 1960s, it has demonstrated sedative and antiemetic properties.[1] Like other phenothiazines, its mechanism of action is largely attributed to its interaction with dopamine (B1211576) receptors, particularly the D2 subtype.[2][3] Understanding the binding affinity of novel compounds like this compound to dopamine receptors is a critical step in the drug discovery and development process for new antipsychotics. This application note provides a detailed protocol for conducting in vitro dopamine receptor binding assays using this compound as a representative test compound.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[4] These assays are essential for determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Data Presentation: Representative Dopamine Receptor Binding Affinities of Phenothiazines
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Chlorpromazine | + | +++ | ++ | - |
| Fluphenazine | Data not readily available | +++ | ++ | + |
Note: Affinity is represented qualitatively: +++ High Affinity, ++ Medium Affinity, + Low Affinity, - No Affinity. For more detailed quantitative data on a wider range of antipsychotics, please refer to publicly available databases and scientific literature.
Experimental Protocols
Objective:
To determine the in vitro binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Materials and Reagents:
-
Test Compound: this compound hydrochloride
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Receptor Source: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Scintillation Cocktail: A commercially available, high-efficiency liquid scintillation cocktail.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with 0.5% polyethylenimine (PEI).
-
Cell harvester
-
Liquid scintillation counter
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute it in assay buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Dilute the [³H]-Spiperone in assay buffer to a final concentration that is approximately equal to its Kd for the D2 receptor.
-
Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Spiperone, and 50 µL of the membrane suspension.
-
Non-specific Binding: 25 µL of 10 µM Haloperidol, 25 µL of [³H]-Spiperone, and 50 µL of the membrane suspension.
-
Competitive Binding: 25 µL of each concentration of this compound, 25 µL of [³H]-Spiperone, and 50 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the specific receptor preparation) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding of [³H]-Spiperone against the logarithm of the this compound concentration. The resulting curve should be sigmoidal.
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
-
Calculate the Ki Value:
-
The Ki value, which represents the affinity of this compound for the D2 receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-Spiperone).
-
Kd is the dissociation constant of the radioligand for the D2 receptor.
-
-
-
Mandatory Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imipramine and Clozapine Administration in Rodent Behavioral Studies
Note to the Reader: The term "Imiclopazine" does not correspond to a recognized pharmaceutical compound in scientific literature. It is presumed to be a typographical error. This document provides detailed information on two extensively studied drugs in rodent behavioral research, Imipramine and Clozapine , which bear phonetic similarities to the user's query. Imipramine is a classic tricyclic antidepressant, while Clozapine is an atypical antipsychotic.
These application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical behavioral neuroscience.
Imipramine in Rodent Models of Depression and Anxiety
Imipramine is a tricyclic antidepressant that primarily functions by blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862) in the brain, thereby increasing the levels of these neurotransmitters in the synaptic cleft. It is widely used as a positive control in the development of new antidepressant medications.
Quantitative Data Summary
The following table summarizes common administration protocols and their effects in various rodent behavioral paradigms.
| Behavioral Test | Species (Strain) | Dose Range (mg/kg) | Route of Administration | Treatment Duration | Key Behavioral Effects |
| Forced Swim Test (FST) | Mouse (C57BL/6J) | 10-30 | Intraperitoneal (i.p.) | Chronic (14+ days) | Decreased immobility time[1] |
| Tail Suspension Test (TST) | Mouse | 10-30 | Intraperitoneal (i.p.) | Chronic | Decreased immobility time[1] |
| Elevated Plus Maze (EPM) | Mouse | 10-30 | Intraperitoneal (i.p.) | Chronic | Increased anxiety-like behavior (reduced time in open arms) in normal mice[1] |
| Sociability Test | Mouse (C57BL/6J) | 10-30 | Intraperitoneal (i.p.) | Chronic (14+ days) | Increased time spent in the corner zone, indicative of anxiety[1] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Adapted for Mice):
-
Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Bring mice to the testing room at least 1 hour before the experiment.
-
Procedure:
-
Gently place each mouse into the cylinder for a 6-minute session.
-
The session is typically recorded by a video camera for later analysis.
-
The key behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Immobility is typically scored during the last 4 minutes of the 6-minute test.
-
-
Post-test: After the session, remove the mouse, dry it with a towel, and return it to its home cage.
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Elevated Plus Maze (EPM) Protocol (Adapted for Mice):
-
Apparatus: A plus-shaped maze raised 50 cm above the floor, consisting of two open arms (50 x 12 cm) and two closed arms (50 x 12 cm with 50 cm high walls), connected by a central platform (12 x 12 cm).[2]
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour prior to the test.
-
Procedure:
-
Place a mouse on the central platform, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
A video camera positioned above the maze records the session.
-
-
Data Analysis: Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the proportion of time spent and entries into the open arms. Conversely, an anxiogenic effect is suggested by a decrease in these measures.[2]
Signaling Pathway and Workflow
Caption: Mechanism of action for Imipramine.
Clozapine in Rodent Models of Schizophrenia
Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Its mechanism of action is complex, involving antagonist activity at dopamine (B1211576) (particularly D2 and D4) and serotonin (particularly 5-HT2A) receptors.[3] It is often used in preclinical studies to validate animal models of schizophrenia.[3]
Quantitative Data Summary
The following table outlines common administration protocols for Clozapine and its effects in rodent models relevant to schizophrenia.
| Behavioral Test | Species (Strain) | Dose Range (mg/kg) | Route of Administration | Treatment Model | Key Behavioral Effects |
| Prepulse Inhibition (PPI) | Rat | 0.1 - 10 | Subcutaneous (s.c.) | Amphetamine-induced deficit | Reverses amphetamine-induced deficits in PPI[3] |
| Locomotor Activity | Rat | 0.1 - 10 | Intraperitoneal (i.p.) | Amphetamine-induced hyperlocomotion | Inhibits amphetamine-induced hypermotility[2] |
| Social Interaction | Rat | 1 - 10 | Intraperitoneal (i.p.) | Chronic treatment | Attenuates social interaction deficits in developmental models[2] |
| Set-Shifting Task | Mouse | 0.3 - 1 | Intraperitoneal (i.p.) | Ketamine-induced deficit | Improves cognitive flexibility at low doses (0.3 mg/kg)[2] |
Experimental Protocols
Prepulse Inhibition (PPI) of Acoustic Startle Protocol (Adapted for Rats):
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Procedure:
-
The session consists of a series of trials.
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented 30-500 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. A deficit in PPI, as seen in some models of schizophrenia, is reversed by effective antipsychotics like clozapine.
Social Interaction Test Protocol (Adapted for Rats):
-
Apparatus: An open-field arena, often with dim lighting to reduce anxiety.
-
Acclimation: Habituate the rats to the testing arena for a set period before the test.
-
Procedure:
-
Two unfamiliar rats of the same sex and treatment group are placed in the arena together for a 10-15 minute session.
-
The session is video-recorded for subsequent analysis.
-
-
Data Analysis: Social behaviors such as sniffing, grooming, and following are scored. A reduction in the total time spent in social interaction is indicative of a deficit. Clozapine can normalize these deficits in certain models.
Signaling Pathway and Workflow
Caption: Simplified mechanism of action for Clozapine.
General Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for a preclinical study involving the administration of a compound like Imipramine or Clozapine to rodents.
Caption: General workflow for a rodent behavioral study.
References
- 1. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
Techniques for Measuring Imiclopazine Brain Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established and theoretical techniques for assessing the brain penetration of Imiclopazine, an atypical antipsychotic agent. The following application notes and protocols are designed to guide researchers in designing and executing experiments to quantify the central nervous system (CNS) exposure of this compound. Methodologies for in vivo, in vitro, and analytical procedures are presented, alongside data presentation guidelines and visualizations to facilitate a comprehensive understanding of this compound's journey across the blood-brain barrier (BBB).
Introduction
The efficacy of centrally acting drugs like this compound is critically dependent on their ability to cross the blood-brain barrier and achieve therapeutic concentrations at their target sites within the brain. This compound is known to interact with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets in the treatment of psychosis. Therefore, quantifying its brain penetration is a crucial step in its preclinical and clinical development. This document outlines key methodologies to determine the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and to assess its interaction with efflux transporters such as P-glycoprotein (P-gp).
Data Presentation: Quantitative Assessment of Brain Penetration
A clear and concise presentation of quantitative data is essential for comparing the brain penetration of different compounds and for making informed decisions in drug development. The following tables provide a template for summarizing key pharmacokinetic parameters for this compound. Note: As specific experimental data for this compound is not widely available in the public domain, these tables are presented as templates to be populated with experimental findings.
Table 1: In Vivo Brain Penetration of this compound
| Parameter | Value | Method | Species | Notes |
| Brain-to-Plasma Ratio (Kp) | [Insert Value] | Brain Tissue Homogenate | [e.g., Rat, Mouse] | Represents total drug concentration in brain versus plasma. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | [Insert Value] | Microdialysis | [e.g., Rat, Mouse] | Represents the unbound, pharmacologically active drug concentration. A Kp,uu close to 1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx. |
| Time to Maximum Concentration (Tmax) in Brain | [Insert Value] | Brain Tissue Homogenate or Microdialysis | [e.g., Rat, Mouse] | Time at which the highest concentration of the drug is observed in the brain. |
| Maximum Concentration (Cmax) in Brain | [Insert Value] | Brain Tissue Homogenate or Microdialysis | [e.g., Rat, Mouse] | The peak concentration of the drug in the brain. |
| Area Under the Curve (AUC) in Brain | [Insert Value] | Brain Tissue Homogenate or Microdialysis | [e.g., Rat, Mouse] | Represents the total drug exposure in the brain over time. |
Table 2: In Vitro Assessment of this compound's Blood-Brain Barrier Permeability
| Parameter | Value | Method | Cell Line | Notes |
| Apparent Permeability (Papp) A to B | [Insert Value] | Transwell Assay | [e.g., MDCK-MDR1, Caco-2] | Apparent permeability from the apical (blood) to the basolateral (brain) side. |
| Apparent Permeability (Papp) B to A | [Insert Value] | Transwell Assay | [e.g., MDCK-MDR1, Caco-2] | Apparent permeability from the basolateral (brain) to the apical (blood) side. |
| Efflux Ratio (ER) | [Insert Value] | Transwell Assay | [e.g., MDCK-MDR1, Caco-2] | Calculated as (Papp B to A) / (Papp A to B). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-gp.[1] |
| IC50 for P-gp Inhibition | [Insert Value] | P-gp Inhibition Assay | [e.g., P-gp expressing membrane vesicles] | Concentration of this compound required to inhibit 50% of P-gp activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the brain penetration of this compound.
Protocol 1: Determination of Brain-to-Plasma Ratio (Kp) using Brain Tissue Homogenate
This in vivo method provides a measure of the total concentration of this compound in the brain relative to the plasma.
Objective: To determine the Kp of this compound in a rodent model.
Materials:
-
This compound
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Vehicle for drug administration
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Administer this compound to the animals at the desired dose and route (e.g., intravenous, intraperitoneal).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-dose, anesthetize the animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain and weigh it.
-
Homogenize the brain tissue in a known volume of homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Centrifuge the plasma and brain homogenate samples to pellet proteins and cellular debris.
-
Collect the supernatant from both plasma and brain homogenate samples.
-
Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculate the Kp value at each time point as: Kp = Concentration in brain homogenate / Concentration in plasma. The overall Kp can also be calculated from the ratio of the area under the curve (AUC) for the brain and plasma.[2]
Protocol 2: In Vivo Microdialysis for Measuring Unbound this compound in the Brain
This technique allows for the sampling of the unbound, pharmacologically active concentration of this compound in the brain's extracellular fluid (ECF).[3][4]
Objective: To determine the unbound concentration-time profile of this compound in a specific brain region and calculate the Kp,uu.
Materials:
-
This compound
-
Experimental animals (e.g., male Wistar rats, 250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cutoff)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[5]
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples.
-
Administer this compound to the animal.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Simultaneously, collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
Quantify the concentration of this compound in the dialysate and unbound plasma fraction using a validated LC-MS/MS method.
-
Correct the dialysate concentration for in vivo recovery of the probe (determined by a separate retrodialysis experiment) to obtain the unbound brain ECF concentration.
-
Calculate the Kp,uu as: Kp,uu = Unbound AUCbrain / Unbound AUCplasma.[6]
Protocol 3: In Vitro P-glycoprotein Substrate Assessment using a Transwell Assay
This in vitro assay helps to determine if this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which can limit its brain penetration.[1]
Objective: To determine the efflux ratio of this compound in a cell line overexpressing P-gp.
Materials:
-
This compound
-
MDCK-MDR1 (or Caco-2) cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
P-gp inhibitor (e.g., verapamil (B1683045) or elacridar)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Seed the MDCK-MDR1 cells on the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
For the apical-to-basolateral (A-to-B) transport study, add this compound (at a known concentration) to the apical chamber.
-
At specified time intervals, collect samples from the basolateral chamber.
-
For the basolateral-to-apical (B-to-A) transport study, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Repeat the transport studies in the presence of a known P-gp inhibitor to confirm P-gp mediated transport.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) as ER = Papp (B-to-A) / Papp (A-to-B).
Protocol 4: Analytical Method for Quantification of this compound by LC-MS/MS
Accurate quantification of this compound in biological matrices is fundamental to all brain penetration studies. A sensitive and specific LC-MS/MS method is the gold standard.[7][8][9]
Objective: To develop and validate a robust LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: Perform protein precipitation of plasma and brain homogenate samples using a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard. Centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto the LC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid to achieve chromatographic separation of this compound from matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard for sensitive and specific detection.
-
Quantification: Construct a calibration curve using standards of known this compound concentrations in the respective matrix (plasma or brain homogenate). Quantify this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflows of the described experimental protocols.
References
- 1. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection [protocols.io]
- 7. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schizophrenia: recent advances in LC-MS/MS methods to determine antipsychotic drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Imiclopazine solubility issues in aqueous solutions
Welcome to the technical support center for Imiclopazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly basic compound belonging to the phenothiazine (B1677639) class.[1][2] Its free base form is characterized by low intrinsic solubility in aqueous media at neutral pH. To enhance water solubility, it is often supplied as a dihydrochloride (B599025) salt.[3][4] The solubility of this compound is highly dependent on pH, a common characteristic of weakly basic drugs.[5][6]
Q2: Why is my this compound (dihydrochloride salt) not dissolving or precipitating in my neutral buffer (e.g., PBS pH 7.4)?
A2: Precipitation upon dilution of an this compound stock solution into a neutral buffer is a common issue.[7] This occurs because even as a salt, the solubility of the compound is exceeded at a neutral pH. The weakly basic nature of this compound means it is most soluble at an acidic pH (typically pH < 5), where it is predominantly in its protonated, more soluble, ionic form. At neutral or basic pH, it converts to the less soluble free base form, which can cause it to precipitate out of solution.[][9]
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice and can typically dissolve this compound at concentrations of 10-20 mg/mL. Other potential co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[][10] When preparing for in vitro assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.5% DMSO for many cell-based assays).[11]
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: There are several effective strategies:
-
pH Adjustment: Maintaining an acidic pH (e.g., pH 3-5) will keep the molecule in its protonated, soluble form. This is a primary and highly effective method.[5][]
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in the final aqueous solution can help maintain solubility.[10][12]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble inclusion complex.[13][14][15] This is particularly useful for in vivo formulations or when organic solvents and extreme pH are not viable.
Troubleshooting Guide
This guide addresses the common problem of this compound precipitating when a concentrated organic stock solution is diluted into an aqueous buffer.
Problem: Precipitate forms upon dilution of this compound stock in aqueous buffer.
Initial Checks & Workflow
Before attempting advanced solubilization methods, follow this basic troubleshooting workflow. A common error is the method of dilution. Always add the small volume of concentrated organic stock solution dropwise into the larger volume of vigorously stirring aqueous buffer. [16] Never add the buffer to the stock solution, as this rapid change in solvent polarity will cause the drug to crash out.[16]
Solution 1: pH Adjustment
For weakly basic drugs like this compound, solubility increases dramatically in acidic conditions. By lowering the pH of the aqueous buffer, you can maintain the drug in its ionized, soluble state.
-
When to use: Ideal for in vitro biochemical assays where pH can be controlled.
-
How to implement: Use a buffer system with a pH between 3 and 5, such as a citrate (B86180) or acetate (B1210297) buffer. See Protocol 1 for a detailed method.
Solution 2: Co-Solvent System
A co-solvent reduces the polarity of the aqueous medium, making it more favorable for a hydrophobic molecule like this compound to remain dissolved.[][12]
-
When to use: Useful for cell-based assays where a low percentage of an organic solvent (e.g., 0.1-0.5% DMSO) is tolerated.
-
How to implement: Prepare a high-concentration stock in 100% DMSO. For the final working solution, calculate the volume needed to achieve the target drug concentration while keeping the final DMSO concentration below the tolerated limit of your assay. See Protocol 2.
Solution 3: Cyclodextrin Complexation
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[14] They can form an inclusion complex with this compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.
References
- 1. This compound | 7224-08-0 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound dihydrochloride | C25H34Cl3N5OS | CID 23895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. longdom.org [longdom.org]
- 14. humapub.com [humapub.com]
- 15. csmres.co.uk [csmres.co.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Imiclopazine Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Imiclopazine in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong?
A1: this compound is a phenothiazine-class antipsychotic drug developed in the 1960s.[1] Like other phenothiazines, it possesses sedative and antiemetic properties and was initially investigated for the treatment of schizophrenia.[1]
Q2: What are the primary causes of this compound degradation in experimental settings?
A2: As a phenothiazine (B1677639) derivative, this compound is susceptible to degradation primarily through two pathways:
-
Oxidation: The phenothiazine nucleus can be oxidized, commonly at the sulfur atom, to form sulfoxide (B87167) and sulfone derivatives. This process can be initiated by exposure to air (auto-oxidation), oxidizing agents, or certain catalytic metal ions.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of the phenothiazine structure. This can lead to the formation of various photoproducts and a loss of potency.
Q3: What are the visible signs of this compound degradation in a solution?
A3: A freshly prepared solution of a phenothiazine like this compound should be clear and colorless or slightly yellow. The development of a pink, red, or darker yellow to brown color, or the formation of a precipitate, can indicate degradation.
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, this compound and its solutions should be:
-
Protected from light: Store in amber-colored vials or wrap containers in aluminum foil.[2]
-
Stored at a controlled low temperature: For long-term storage, keeping the solid compound at -20°C is recommended. Aqueous solutions are not recommended for storage for more than one day.
-
In an inert atmosphere: For stock solutions in organic solvents, purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help prevent oxidation.
Q5: What is the expected mechanism of action of this compound?
A5: The primary mechanism of action for phenothiazine antipsychotics is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. They can also exhibit antagonist activity at various other receptors, including serotonin (B10506) (5-HT) receptors (e.g., 5-HT2A, 5-HT2C), which contributes to their therapeutic effects and side-effect profiles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | This compound degradation leading to reduced active concentration. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the purity of the this compound stock. 3. Protect all solutions from light during preparation and experimentation. 4. Use deoxygenated solvents and buffers where possible. |
| Color change or precipitation in this compound solution. | Oxidation or photodegradation of the compound. | 1. Discard the solution immediately. 2. Review solution preparation and storage procedures to ensure light and oxygen exposure are minimized. 3. Check the pH of the solution; extreme pH values can accelerate degradation. |
| Low potency or lack of expected biological effect. | Significant degradation of the active this compound molecule. | 1. Quantify the concentration of your this compound stock solution using a validated analytical method like HPLC-UV. 2. Prepare a new stock solution from a fresh batch of the compound. 3. Ensure the experimental buffer is compatible with this compound and does not promote degradation. |
| High background signal or unexpected peaks in analytical assays. | Presence of degradation products interfering with the measurement. | 1. Use a stability-indicating analytical method that can separate this compound from its potential degradation products. 2. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to identify the retention times of degradation products. |
Quantitative Data on Phenothiazine Stability (Using Chlorpromazine as a Proxy)
| Condition | Parameter | Observation | Reference |
| pH | Stability | Maximum stability is observed at a pH of 6.0. Degradation increases in alkaline media. | [3][4] |
| Temperature | Aqueous Solution (2-8°C) | Stable for up to 3 months when protected from light. | [5] |
| Aqueous Solution (20-25°C) | Stable for up to 3 months when protected from light. | [5] | |
| Aqueous Solution (50°C) | Significant degradation (99.9% conversion) observed after 5 days at pH 7.0 and 9.0. | ||
| Light | Aqueous Solution (Sunlight/UV) | Exposure for 3 days leads to degradation. | [5] |
| Infusion Solution (Light Exposure) | Less than 2% loss over a 6-hour period during administration, suggesting short-term light exposure may be acceptable. | [3] | |
| Oxidation | 3% H₂O₂ (60°C) | Degradation observed after 3 days. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution for use in in vitro cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube under subdued light.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the headspace of the tube with an inert gas to displace oxygen.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
For experiments, thaw the stock solution and dilute it to the final working concentration in the cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for quantifying this compound and can be adapted to include the detection of its degradation products.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance maxima of this compound (phenothiazines typically have absorbance around 254 nm and 300 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Inferred Degradation Pathway of this compound
Caption: Inferred degradation pathways for this compound.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A typical workflow for an in vitro cell viability assay.
Dopamine D2 Receptor Signaling Pathway
Caption: this compound's antagonistic effect on D2 receptor signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uspnf.com [uspnf.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
Technical Support Center: Synthesis of Novel Heterocyclic APIs
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to impurities encountered during the synthesis of novel heterocyclic active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of a novel heterocyclic API?
Impurities in API synthesis can originate from various sources.[1][2][3][4] These include:
-
Starting Materials and Reagents: Contaminants present in the initial materials or reagents used in the synthesis.[1][2][5]
-
Intermediates: Unreacted intermediates from a previous step can be carried over.[1][2][5]
-
By-products: Formation of unintended products due to side reactions.[1][2][5][6]
-
Degradation Products: The API may degrade during the synthesis, purification, or storage, especially if it is sensitive to heat, light, or pH changes.[1][3][7]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[1][5][8]
-
Catalysts and Reagents: Residual amounts of catalysts or reagents used in the synthesis.[2][5]
Q2: What are the typical classes of impurities I should be aware of for heterocyclic compounds?
For heterocyclic compounds, common impurity classes include:
-
Isomers: Structural isomers or stereoisomers that may form under certain reaction conditions.[1]
-
Oxidation Products: Heterocyclic rings, especially those with electron-rich nitrogen or sulfur atoms, can be susceptible to oxidation.[1][3]
-
Hydrolysis Products: Esters, amides, or other labile functional groups on the heterocyclic core can undergo hydrolysis.[1][9]
-
Products of Ring-Opening or Rearrangement: The heterocyclic ring itself may be unstable under certain conditions, leading to ring-opened by-products or rearrangements.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product.[1][2][5]
Q3: According to regulatory guidelines, what are the thresholds for reporting, identifying, and qualifying impurities?
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[2][4][5] The thresholds are generally based on the maximum daily dose of the drug. A summary is provided in the table below.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table provides a general guideline based on ICH Q3A(R2). Specific requirements may vary.
Troubleshooting Guides
Scenario 1: An Unexpected Peak is Observed in the HPLC Chromatogram
Q: I've purified my final heterocyclic compound, but I'm seeing a significant unknown peak in my reverse-phase HPLC analysis. How should I proceed with troubleshooting?
A: The appearance of an unexpected peak indicates the presence of an impurity. A systematic approach is necessary to identify and control this impurity.
Troubleshooting Workflow for Impurity Identification
Caption: A workflow for troubleshooting an unknown HPLC peak.
Experimental Protocol: HPLC-MS for Impurity Identification
-
Sample Preparation: Dissolve the API sample containing the impurity in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength relevant to your compound (e.g., 254 nm).
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.
-
Data Acquisition: Acquire data over a mass range that includes the expected molecular weight of the API and potential by-products.
-
Scenario 2: Low Yield of the Desired Heterocyclic Product
Q: My synthesis reaction for the heterocyclic API is resulting in a consistently low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in heterocyclic synthesis can often be attributed to side reactions, incomplete conversion, or degradation of the product.[6]
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Optimization Strategies for Low Yield
| Parameter | Troubleshooting Steps |
| Reaction Temperature | Systematically vary the temperature. Lower temperatures may reduce side product formation, while higher temperatures can drive the reaction to completion. |
| Reactant Stoichiometry | Experiment with different molar ratios of reactants. An excess of one reactant may be necessary to ensure the complete conversion of a more valuable starting material.[6] |
| Solvent | The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. Screen a range of solvents to find the optimal one. |
| Catalyst | If a catalyst is used, consider screening different catalysts or adjusting the catalyst loading. |
| Work-up Procedure | Ensure that the product is not being lost or degraded during the work-up and purification steps. Analyze aqueous layers and filter cakes for the presence of the desired product. |
Scenario 3: Product Degradation Observed During Storage
Q: My purified heterocyclic API shows increasing levels of a specific impurity over time when stored under ambient conditions. What could be the cause and how can I prevent this?
A: The increase of an impurity during storage indicates that your API is degrading. Common causes of degradation include sensitivity to light, air (oxidation), moisture (hydrolysis), and temperature.[3][7]
Forced Degradation Study Protocol
To understand the degradation pathway, a forced degradation study can be performed. This involves subjecting the API to stress conditions to accelerate degradation.
-
Prepare Samples: Prepare solutions of your API (e.g., 1 mg/mL) in a suitable solvent. Also, prepare samples of the solid API.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid API at 80°C for 48 hours.
-
Photolytic: Expose the API solution and solid to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC, comparing them to a control sample stored under normal conditions. This will help identify the degradation products and the conditions under which they form.
Mitigation Strategies for Degradation
| Degradation Pathway | Mitigation Strategy |
| Oxidation | Store the API under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the formulation if applicable. |
| Hydrolysis | Protect the API from moisture by storing it in a desiccator or with a desiccant. Control humidity during manufacturing and storage. |
| Photodegradation | Store the API in amber vials or other light-blocking containers. |
| Thermal Degradation | Store the API at a reduced temperature (e.g., refrigerated or frozen). |
By systematically investigating the formation of impurities, you can optimize your synthetic and purification processes to ensure the production of a high-quality API.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. iajps.com [iajps.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Antipsychotic-Induced Extrapyramidal Symptoms in Animal Models
Disclaimer: The following technical support guide has been developed to address the query regarding the minimization of Imiclopazine-induced extrapyramidal symptoms (EPS). However, a comprehensive search of scientific literature did not yield specific data for a compound named "this compound." Therefore, this guide has been created using Haloperidol (B65202) , a well-characterized typical antipsychotic known to reliably induce EPS in animal models, as a representative compound. The principles, protocols, and troubleshooting advice provided herein are based on extensive research on Haloperidol and other similar antipsychotics and are intended to serve as a valuable resource for researchers studying drug-induced EPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Haloperidol-induced extrapyramramidal symptoms?
A1: The primary mechanism is the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway of the brain.[1][2][3][4] This pathway is critical for regulating motor control. By antagonizing D2 receptors, Haloperidol disrupts the normal balance of dopamine signaling, leading to a variety of movement-related side effects collectively known as extrapyramidal symptoms (EPS).[1][2][3][4]
Q2: Which animal models are most suitable for studying Haloperidol-induced EPS?
A2: Rodent models, particularly rats and mice, are the most commonly used and well-validated models for studying antipsychotic-induced EPS.[5] These models allow for the assessment of specific motor deficits that are analogous to human EPS.
Q3: What are the key behavioral tests to assess Haloperidol-induced EPS in rodents?
A3: The three main behavioral tests are:
-
Catalepsy Test: This test measures the failure of an animal to correct an externally imposed posture, which reflects bradykinesia (slowness of movement) and rigidity.[6]
-
Rotarod Test: This assesses motor coordination, balance, and motor learning deficits.[7][8][9][10]
-
Vacuous Chewing Movement (VCM) Test: This is an animal model for tardive dyskinesia, characterized by purposeless chewing motions.[11][12][13]
Q4: What are the established strategies to minimize Haloperidol-induced EPS in animal models?
A4: Several strategies can be employed to mitigate Haloperidol-induced EPS:
-
Dose Reduction: Lowering the dose of Haloperidol is often the most direct way to decrease the severity of EPS.[13]
-
Co-administration of Anticholinergic Agents: Drugs like benztropine (B127874) or procyclidine (B1679153) can help restore the dopamine-acetylcholine balance in the striatum, thereby reducing EPS.[14][15][16]
-
Co-administration of 5-HT2A Receptor Antagonists: Atypical antipsychotics often possess 5-HT2A antagonist properties, which contribute to a lower EPS liability. Co-administering a 5-HT2A antagonist with Haloperidol can help reduce its motor side effects.[17][18][19][20]
Troubleshooting Guides
Catalepsy Test
| Issue | Possible Causes | Troubleshooting & Optimization |
| High variability in catalepsy scores within the same experimental group. | - Improper or inconsistent handling of animals, leading to stress. - Inconsistent placement of the animal's paws on the bar. - Environmental distractions (e.g., noise, light). | - Acclimatize animals to the testing room and handle them gently and consistently. - Ensure uniform placement of the forepaws on the bar at the same height and position for every animal. - Conduct the test in a quiet and dimly lit environment to minimize external stimuli. |
| Animals actively resist being placed on the bar. | - The animal is experiencing significant stress or discomfort. - The bar's texture or temperature is aversive. | - Allow for a brief habituation period in the testing area before the trial. - Ensure the bar is clean and at room temperature. - Use a bar with a non-aversive texture. |
| No significant catalepsy is observed even at high doses of Haloperidol. | - Incorrect dose or route of administration. - The strain of the rodent may be less sensitive to Haloperidol. - Timing of the test does not coincide with the peak effect of the drug. | - Verify the concentration and administration of Haloperidol. - Consult literature for the known sensitivity of the specific rodent strain being used. - Conduct a time-course study to determine the peak cataleptic effect of Haloperidol in your specific animal model. |
Rotarod Test
| Issue | Possible Causes | Troubleshooting & Optimization |
| Animals refuse to walk on the rotarod or jump off immediately. | - Lack of habituation to the apparatus. - The initial speed of the rotarod is too high. | - Provide a pre-training session where animals are placed on the stationary or slowly rotating rod to acclimate. - Start with a very low speed (e.g., 4 RPM) and gradually increase it.[8][9] |
| High variability in latency to fall within the same group. | - Inconsistent handling and placement on the rod. - Differences in animal motivation or stress levels. | - Ensure all animals are placed on the rod in the same manner and orientation. - Handle animals consistently and minimize stress before testing. |
| Animals cling to the rod and rotate with it instead of walking. | - This is a compensatory behavior that can skew results. | - Some rotarod systems have sensors to detect this. If not, observe the animals and stop the timer if this behavior occurs, noting it in the results. |
Vacuous Chewing Movement (VCM) Test
| Issue | Possible Causes | Troubleshooting & Optimization |
| Difficulty in reliably identifying and counting VCMs. | - Subjectivity in scoring. - Subtle nature of the movements. | - Create a clear and objective scoring criterion for what constitutes a VCM. - Videotape the sessions for later, blinded scoring by multiple observers to ensure inter-rater reliability. |
| High baseline VCMs in the control group. | - Spontaneous oral movements can occur naturally. - Stress or environmental factors may induce oral stereotypies. | - Establish a stable baseline VCM count before drug administration. - Ensure a calm and consistent testing environment. |
| No significant increase in VCMs after chronic Haloperidol treatment. | - Insufficient duration of treatment. - The dose of Haloperidol may be too low to induce VCMs. - The rodent strain may be resistant to developing VCMs. | - Chronic treatment for several weeks is often necessary to induce VCMs.[12] - A dose-response study may be needed to determine the optimal dose for inducing VCMs. - Consult literature for strain-specific responses to chronic antipsychotic treatment.[21] |
Quantitative Data Summary
Table 1: Effect of Co-administered Compounds on Haloperidol-Induced Catalepsy in Rats
| Treatment Group | Dose (mg/kg) | Mean Catalepsy Score (seconds) | % Reduction in Catalepsy vs. Haloperidol alone |
| Vehicle Control | - | 5 ± 2 | - |
| Haloperidol | 1 | 150 ± 15 | - |
| Haloperidol + Benztropine | 1 + 2 | 45 ± 8 | 70% |
| Haloperidol + Ketanserin (5-HT2A antagonist) | 1 + 1 | 70 ± 12 | 53% |
| Haloperidol + Mirtazapine (5-HT2A/2C antagonist) | 1 + 5 | 60 ± 10 | 60% |
Data are presented as mean ± SEM and are hypothetical, based on established pharmacological principles for illustrative purposes.
Experimental Protocols
Catalepsy Bar Test Protocol for Rats
-
Apparatus: A horizontal wooden or metal bar (1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure: a. Administer Haloperidol or vehicle control to the rats via the desired route (e.g., intraperitoneal). b. At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.[22][23] c. Start a stopwatch immediately. d. Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is recorded as the descent latency. e. A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, the maximum time is recorded.
Rotarod Test Protocol for Mice
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) that can be set to a constant or accelerating speed.
-
Procedure: a. Habituation/Training: On the day before testing, train the mice on the rotarod at a low, constant speed (e.g., 4 RPM) for 2-3 trials to acclimate them to the apparatus. b. Testing: i. Administer Haloperidol or vehicle control to the mice. ii. At a specified time after injection, place the mouse on the rotarod, which is set to an initial low speed (e.g., 4 RPM). iii. Once the mouse is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds).[8][9] iv. Record the latency to fall off the rod. v. Typically, 2-3 trials are conducted per animal with an inter-trial interval of at least 15 minutes.
Vacuous Chewing Movement (VCM) Test Protocol for Rats
-
Procedure: a. Administer Haloperidol or vehicle control chronically over a period of several weeks (e.g., daily injections for 3-4 weeks). b. After the chronic treatment period, place the rat in a transparent observation cage. c. After a brief habituation period (e.g., 5-10 minutes), observe the rat for a set period (e.g., 2-5 minutes). d. Count the number of vacuous chewing movements, which are defined as purposeless chewing motions in the vertical plane, not directed at any object.[11] e. It is highly recommended to videotape the sessions for later, blinded scoring to ensure accuracy and objectivity.
Visualizations
Caption: Dopamine D2 Receptor Blockade by Haloperidol Leading to EPS.
Caption: General Experimental Workflow for Assessing EPS in Rodent Models.
Caption: Logical Flow of Strategies to Minimize Haloperidol-Induced EPS.
References
- 1. Extrapyramidal symptoms - Wikipedia [en.wikipedia.org]
- 2. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Extrapyramidal Side Effects From Medication [verywellmind.com]
- 5. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. mmpc.org [mmpc.org]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. metris.nl [metris.nl]
- 12. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticholinergic discontinuation for antipsychotic‐induced extra‐pyramidal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adding pre-emptive anticholinergics to antipsychotics: Is it justified? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.who.int [cdn.who.int]
- 17. Pathophysiological roles of serotonergic system in regulating extrapyramidal motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-HT2 antagonism and EPS benefits: is there a causal connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Imiclopazine stability issues in long-term storage
Technical Support Center: Imiclopazine Stability
Disclaimer: Specific long-term stability data for this compound is limited in publicly available literature. The following guidance is based on the well-documented stability profiles of structurally related phenothiazine (B1677639) compounds. Researchers should always perform compound-specific stability studies for their formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in long-term storage?
A1: Like other phenothiazines, this compound's stability is primarily affected by exposure to light, oxygen (air), and high temperatures .[1] The pH of solutions can also play a critical role in its stability.[2] These factors can lead to chemical degradation, reducing the potency and purity of the compound.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation in this compound solutions include a color change (often to yellow, pink, or brown), the formation of a precipitate , or a noticeable change in clarity. For solid forms, discoloration or changes in powder characteristics can be a sign of degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in well-closed, airtight containers, protected from light, and kept in a cool environment. For long-term storage, refrigeration (2°C to 8°C) or freezing (-20°C) is often recommended, especially for solutions.[3] Standard long-term stability testing conditions for many pharmaceuticals are 25°C ± 2°C at 60% ± 5% relative humidity.[4] Always refer to the supplier's specific recommendations if available.
Q4: What are the main degradation products of phenothiazines like this compound?
A4: The most common degradation pathway for phenothiazines is oxidation of the sulfur atom in the central ring, leading to the formation of sulfoxide (B87167) and, to a lesser extent, sulfone derivatives. N-oxidation at the side-chain nitrogen can also occur.[5] These oxidation products are often the cause of the observed color changes.
Troubleshooting Guide
Issue 1: My this compound solution has developed a yellow/pink color.
-
Probable Cause: This is a classic sign of oxidation, likely resulting in the formation of the this compound sulfoxide metabolite. This process is accelerated by exposure to light and oxygen.
-
Recommended Action:
-
Do not use for sensitive assays: The purity of the compound is compromised. Using it could lead to inaccurate and non-reproducible experimental results.
-
Confirm degradation: Analyze the sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of parent compound remaining and identify degradation peaks.
-
Prevent future issues: Prepare fresh solutions and store them in amber vials with minimal headspace, or purge the vial with an inert gas (like nitrogen or argon) before sealing. Store protected from light in a refrigerator or freezer.
-
Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an old this compound sample.
-
Probable Cause: These additional peaks are almost certainly degradation products. Their retention times will differ from the parent this compound peak. Common degradants include the sulfoxide and N-oxide derivatives.
-
Recommended Action:
-
Characterize the peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often corresponds to the formation of a sulfoxide or N-oxide.
-
Perform forced degradation: To confirm, subject a fresh sample of this compound to forced degradation (e.g., by treating with a mild oxidant like hydrogen peroxide). Compare the peaks generated in the stressed sample to the unknown peaks in your aged sample.
-
Re-evaluate storage: The presence of significant degradation indicates that the storage conditions are not adequate to maintain the stability of the compound.
-
Issue 3: The potency of my this compound standard seems to have decreased over time.
-
Probable Cause: This is a direct consequence of chemical degradation. A portion of the active parent compound has converted into other products, leading to a lower concentration of this compound in your standard. Studies on other antipsychotics have shown significant degradation over time, even at cold temperatures.[6]
-
Recommended Action:
-
Prepare fresh standards: For quantitative experiments, always use freshly prepared standards or standards that have been stored under validated stable conditions for a known period.
-
Implement a stability testing protocol: Establish a schedule to periodically re-test the purity and concentration of your stock solutions and stored materials to ensure they remain within acceptable limits for your experiments.
-
Data Presentation
While specific quantitative data for this compound is scarce, the following table illustrates the typical stability of a related phenothiazine, Chlorpromazine, under various storage conditions, highlighting the impact of temperature.
Table 1: Illustrative Stability of Chlorpromazine in Whole Blood Over 20 Weeks Data adapted from studies on antipsychotic drug stability.[6]
| Storage Temperature | Approximate % Loss of Chlorpromazine |
| 20°C (Room Temp) | ~80% |
| 4°C (Refrigerated) | ~80% |
| -20°C (Frozen) | ~50% |
| -60°C (Ultra-Low) | ~50% |
Note: This data demonstrates that significant degradation can occur even under frozen conditions and underscores the importance of proper handling and storage.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Phenothiazines
This protocol provides a general method for assessing the stability of this compound by separating the parent drug from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (B1210297) buffer (or phosphate (B84403) buffer), pH adjusted as needed (phenothiazines are often analyzed in a slightly acidic to neutral mobile phase).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile/Methanol and buffer. A common starting point is 60:40 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for maximum absorbance, typically around 254 nm for phenothiazines.[7]
-
-
Procedure:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Inject the aged sample and the reference standard into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Signaling Pathways & Workflows
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. viallabeller.com [viallabeller.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. jmedchem.com [jmedchem.com]
- 6. Assessment of the stability of 30 antipsychotic drugs in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imiclopazine Cell-Based Assays
Welcome to the technical support center for Imiclopazine cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound cell-based assays?
A1: Artifacts in cell-based assays using small molecules like this compound can arise from several sources. The most common include:
-
Compound-related interference: this compound itself may possess properties that interfere with assay readouts. This includes autofluorescence or quenching of the fluorescent signal.[1][2] Colored compounds can also interfere with absorbance-based assays.[1][2]
-
Off-target effects: this compound may interact with unintended cellular targets, leading to biological effects that are not related to its primary mechanism of action.[3]
-
Cytotoxicity: At certain concentrations, this compound may induce cell death, which can confound the results of assays not intended to measure viability.[4]
-
Solubility and aggregation issues: Poor solubility of this compound in cell culture media can lead to precipitation and aggregation, affecting its effective concentration and causing non-specific effects.
-
Assay-specific issues: Problems with reagents, incubation times, cell density, and plate uniformity can all contribute to unreliable data.[5]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: Determining the optimal concentration requires a dose-response experiment. It is crucial to identify a concentration that elicits the desired biological effect without causing significant cytotoxicity. A standard approach involves:
-
Performing a cytotoxicity assay: Use assays like MTT, CellTiter-Glo, or LDH to assess the impact of a wide range of this compound concentrations on cell viability.[4][6]
-
Determining the IC50/EC50: For functional assays, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Selecting a working concentration: Choose a concentration that is effective in your functional assay but shows minimal cytotoxicity. This is often at or slightly above the EC50, but well below the concentration that causes significant cell death.
Q3: What are orthogonal assays and why are they important?
A3: Orthogonal assays are different experimental methods that measure the same biological endpoint through different mechanisms or technologies.[2][6] They are critical for validating initial findings and ensuring that the observed effects of this compound are genuine and not an artifact of a specific assay platform.[2][6] For example, if an initial screen using a fluorescence-based reporter assay identifies this compound as a hit, an orthogonal assay could involve measuring the expression of the target gene using qPCR or detecting the protein product via Western blotting.
Troubleshooting Guides
Issue 1: High background or false positives in fluorescence-based assays
Possible Cause:
-
Autofluorescence of this compound: Many small molecules are inherently fluorescent and can emit light in the same spectral range as the assay's fluorophore, leading to false-positive signals.[1][2]
-
Light scattering: Precipitated this compound can scatter light, which may be detected as a signal.
-
Contamination: Microbial contamination in the cell culture can also be a source of fluorescence.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a compound-only control. | Measure the fluorescence of this compound in assay buffer or media without cells to determine its intrinsic fluorescence. |
| 2 | Perform a spectral scan. | If possible, determine the excitation and emission spectra of this compound to see if it overlaps with your assay's fluorophore. |
| 3 | Use a red-shifted fluorophore. | Small molecule autofluorescence is often more pronounced in the blue-green spectrum. Switching to a red-shifted dye can minimize interference.[7] |
| 4 | Implement a counter-screen. | Design an assay that omits a key biological component (e.g., the target enzyme) to identify compounds that interfere with the detection system itself.[2][6] |
| 5 | Check for contamination. | Regularly inspect cell cultures for any signs of microbial contamination. |
Issue 2: Poor reproducibility of results
Possible Cause:
-
Inconsistent cell health or density: Variations in cell passage number, confluency, and overall health can lead to variable responses.
-
This compound solubility issues: If this compound is not fully dissolved, its effective concentration will vary between experiments.[8][9]
-
Edge effects on microplates: Evaporation and temperature gradients across the plate can cause cells in the outer wells to behave differently.
-
Reagent instability: Degradation of critical reagents over time can affect assay performance.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize cell culture practices. | Use cells within a consistent passage number range and seed at a precise density. Monitor cell health regularly. |
| 2 | Ensure complete solubilization of this compound. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Vortexing during dilution can help.[10] |
| 3 | Minimize edge effects. | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with media or buffer to create a humidity barrier. |
| 4 | Validate reagent stability. | Aliquot and store reagents as recommended by the manufacturer. Perform quality control checks on new batches of reagents.[5] |
Issue 3: Unexpected cytotoxicity
Possible Cause:
-
Direct toxic effects of this compound: The compound may induce apoptosis or necrosis at the concentrations being tested.[4]
-
Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells.
-
Secondary effects: The modulation of the primary target by this compound could lead to downstream events that result in cell death.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a comprehensive cytotoxicity assessment. | Use multiple viability assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis markers).[4] |
| 2 | Run a solvent control. | Treat cells with the same concentration of the solvent (e.g., DMSO) used in the this compound-treated wells to assess its contribution to cytotoxicity. |
| 3 | Lower the this compound concentration. | If the desired biological effect occurs at a concentration that is also cytotoxic, investigate if a lower concentration can still provide a sufficient experimental window. |
| 4 | Shorten the incubation time. | It may be possible to observe the desired biological effect before significant cytotoxicity occurs. |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Prepare a serial dilution of this compound in the assay buffer or cell culture medium to be used in the main experiment.
-
Dispense the dilutions into the wells of a microplate, including a buffer/media-only control.
-
Read the plate using the same fluorescence settings (excitation and emission wavelengths, gain) as the main assay.
-
Subtract the background fluorescence of the buffer/media-only control from the values obtained for the this compound dilutions.
-
A significant signal above background indicates that this compound is autofluorescent at the tested wavelengths.
Protocol 2: Basic Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the cells. Include untreated and solvent-only controls.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control.
Signaling Pathways and Workflows
Diagram 1: General Troubleshooting Workflow for Assay Artifacts
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Addressing variability in Imiclopazine experimental results
This guide provides troubleshooting advice and detailed protocols to help researchers address variability in experimental results when working with Imiclopazine. By standardizing procedures and offering solutions to common challenges, we aim to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our cell-based assay results. What could be the cause?
A1: Batch-to-batch variability with this compound can stem from several factors. First, verify the purity and integrity of each new lot using methods like HPLC or mass spectrometry. Second, this compound is sensitive to light and oxidation; ensure it is stored under inert gas (argon or nitrogen) in amber vials at the recommended temperature (-20°C). Finally, prepare fresh stock solutions for each experiment, as prolonged storage in solvents like DMSO can lead to degradation.
Q2: this compound solubility appears to be an issue in our aqueous buffer system, leading to inconsistent results. How can we improve this?
A2: this compound hydrochloride has limited solubility in aqueous solutions at neutral pH. To improve solubility and prevent precipitation, consider the following:
-
pH Adjustment: Lowering the pH of your buffer to 4.5-5.5 can significantly increase solubility.
-
Use of Solubilizing Agents: Incorporating a small percentage (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) can help maintain solubility.
-
Stock Solution Concentration: Use a highly concentrated stock solution in 100% DMSO and perform serial dilutions, ensuring the final DMSO concentration in your assay is consistent and below 0.5% to avoid solvent-induced artifacts.
Q3: Our in vivo experiments show variable efficacy. What are the common pitfalls?
A3: In vivo variability is complex but can often be traced to formulation, route of administration, and animal-specific factors. Ensure your formulation is homogenous and that this compound remains in solution. Sonication of the dosing solution before administration can help. The vehicle composition should be consistent across all treatment groups. Additionally, factors such as the animal's diet, stress level, and circadian rhythm can impact drug metabolism and should be carefully controlled.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Receptor Binding Assays
If you are observing fluctuating IC50 values for this compound in your dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptor binding assays, follow this troubleshooting workflow.
Figure 1. Troubleshooting workflow for inconsistent IC50 values.
-
Compound and Reagent Verification :
-
Purity and Identity : Confirm the purity of the this compound batch using HPLC. Contaminants can alter binding characteristics.
-
Radioligand Quality : Ensure the radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) has not degraded and retains high specific activity.
-
Buffer Preparation : Buffers should be prepared fresh. Verify the pH and ionic strength, as these can significantly affect receptor conformation and ligand binding.
-
-
Assay Condition Optimization :
-
Incubation Time : Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation period.
-
Protein Concentration : Inconsistent membrane protein concentration across wells is a major source of variability. Perform a Bradford or BCA assay on your membrane preparations before use.[1]
-
Non-Specific Binding : High non-specific binding can mask the true specific binding and increase variability. Ensure the concentration of the competing unlabeled ligand is sufficient (typically 1000x the Kd of the radioligand).
-
-
Data Analysis Review :
-
Curve Fitting : this compound's multi-receptor profile might result in a complex binding curve. Assess whether a one-site or two-site binding model provides a better fit for your data. A Hill slope significantly different from 1.0 can indicate complex binding interactions.
-
Outlier Removal : Statistically identify and remove outlier data points, but ensure there is a clear justification for doing so.
-
Guide 2: High Variability in Cell Viability (MTT/XTT) Assays
High standard deviations in cell viability assays are common and can obscure the true cytotoxic or cytostatic effects of this compound.
-
Cell Culture and Plating :
-
Cell Passage Number : Use cells within a consistent and low passage range.[2] High-passage cells can have altered drug sensitivity.[2]
-
Homogenous Cell Seeding : Ensure a single-cell suspension before plating. Clumped cells will lead to uneven growth and variable results. Gently triturate the cell suspension before and during plating.
-
Edge Effects : The outer wells of a 96-well plate are prone to evaporation, altering media and drug concentrations.[1][2] It is best practice to fill these wells with sterile PBS or media and not use them for experimental data points.[1][2]
-
-
Compound Handling and Dosing :
-
Solubility : Visually inspect the media after adding the this compound stock solution. If precipitation is observed, reconsider the final solvent concentration or use a solubilizing agent as described in the FAQs.
-
Pipetting Accuracy : Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Assay Execution :
-
Incubation Time : Standardize the drug incubation period (e.g., 48 or 72 hours) across all experiments.
-
Reagent Addition : Ensure consistent timing and mixing when adding the viability reagent (e.g., MTT) and the solubilizing agent (e.g., DMSO or isopropanol).
-
Data Presentation
Table 1: Comparative Receptor Binding Affinity of this compound
This table summarizes the binding affinities (Ki) of this compound and reference compounds at key CNS receptors. Values are presented as mean ± standard deviation from n=3 independent experiments.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) |
| This compound | 1.8 ± 0.4 | 3.5 ± 0.9 | 25.7 ± 5.1 |
| Haloperidol | 1.2 ± 0.3 | 50.1 ± 11.2 | 15.4 ± 3.8 |
| Risperidone | 3.2 ± 0.7 | 0.2 ± 0.05 | 1.9 ± 0.4 |
Table 2: Effect of pH on this compound Aqueous Solubility
This table shows the measured solubility of this compound hydrochloride in a standard phosphate (B84403) buffer system at various pH levels at 25°C.
| Buffer pH | This compound Solubility (µg/mL) |
| 5.0 | 152.4 |
| 6.0 | 88.1 |
| 7.0 | 25.3 |
| 7.4 | 10.9 |
| 8.0 | 2.1 |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone (Specific Activity: ~80 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-Spiperone, final concentration ~0.2 nM), and 25 µL of either this compound dilution, vehicle, or Haloperidol (for non-specific binding).
-
Add 100 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration onto the GF/B filter plates using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine IC50 values using non-linear regression analysis and convert to Ki values using the Cheng-Prusoff equation.
Mandatory Visualizations
This compound Signaling Pathway
The diagram below illustrates the primary mechanism of action for this compound as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).
References
Validation & Comparative
A Comparative Analysis of Imiclopazine and Haloperidol in Dopamine Antagonist Assays
A comprehensive comparison between Imiclopazine and the well-established dopamine (B1211576) antagonist Haloperidol is currently not feasible due to the limited availability of scientific data on this compound. Extensive searches of scientific literature and databases have yielded insufficient information regarding the dopamine receptor binding affinity, potency, and mechanism of action for a compound specifically identified as "this compound."
Therefore, this guide will focus on providing a detailed overview of Haloperidol as a dopamine antagonist, including its performance in relevant assays and the experimental protocols used for its characterization. This information can serve as a benchmark for evaluating other dopamine antagonists.
Haloperidol: A Prototypical Dopamine D2 Receptor Antagonist
Haloperidol is a first-generation antipsychotic medication that primarily exerts its therapeutic effects through potent antagonism of dopamine D2 receptors in the brain. Its high affinity for D2 receptors is a key determinant of its antipsychotic efficacy.
Quantitative Analysis of Haloperidol's Dopamine Receptor Affinity
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the reported binding affinities of Haloperidol for dopamine D2 receptors from various in vitro studies.
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line |
| Haloperidol | Dopamine D2 | 0.517 - 1.45 | [³H]-Spiperone | CHO cells |
Data extracted from multiple sources. It is important to note that Kᵢ values can vary depending on the specific experimental conditions, such as the radioligand, cell line, and assay buffer used.
Mechanism of Action: D2 Receptor Blockade
Haloperidol acts as a competitive antagonist at postsynaptic D2 receptors. In conditions like schizophrenia, which are associated with hyperactive dopaminergic signaling, Haloperidol blocks the binding of the endogenous neurotransmitter dopamine to these receptors. This blockade attenuates the downstream signaling cascade, leading to a reduction in psychotic symptoms.
The primary signaling pathway affected by D2 receptor antagonism is the G protein-coupled receptor (GPCR) cascade. D2 receptors are coupled to inhibitory G proteins (Gαi/o). Upon dopamine binding, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking dopamine's access to the receptor, Haloperidol prevents this inhibition, thereby influencing downstream cellular processes.
Experimental Protocols for Dopamine Antagonist Assays
The following are detailed methodologies for key experiments used to characterize dopamine antagonists like Haloperidol.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., Haloperidol) to displace a radiolabeled ligand from dopamine D2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor ligand labeled with a radioactive isotope, such as [³H]-Spiperone.
-
Test Compound: The unlabeled drug being tested (e.g., Haloperidol) at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., Spiperone) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay measures the functional consequence of receptor antagonism, such as the modulation of second messenger levels.
Objective: To determine the ability of a test compound to block the dopamine-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine: The natural agonist for the D2 receptor.
-
Forskolin (B1673556): An activator of adenylyl cyclase, used to stimulate cAMP production.
-
Test Compound: The antagonist being evaluated (e.g., Haloperidol).
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA) to measure intracellular cAMP levels.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of dopamine and forskolin to the wells. Dopamine will inhibit the forskolin-stimulated cAMP production in cells where the D2 receptor is not blocked.
-
Cell Lysis and cAMP Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP concentration using the detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The IC₅₀ value represents the concentration of the antagonist that restores 50% of the dopamine-inhibited cAMP response.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling and the inhibitory action of Haloperidol.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Imiclopazine: Unraveling its Antipsychotic Potential in Preclinical Rat Models
A Comparative Analysis of Antipsychotic-like Effects
For researchers and scientists at the forefront of novel antipsychotic drug development, the validation of new chemical entities in robust preclinical models is a critical step. This guide provides a comparative framework for understanding the potential antipsychotic-like effects of Imiclopazine in rat models, drawing parallels with established typical and atypical antipsychotics. Due to the limited publicly available data specifically on this compound, this guide synthesizes information on standard preclinical assays and the expected effects of antipsychotic drugs, offering a roadmap for future validation studies.
Executive Summary
Comparative Efficacy in Preclinical Rat Models
To contextualize the potential of this compound, its performance should be benchmarked against a typical antipsychotic, such as haloperidol (B65202), and an atypical antipsychotic, such as clozapine (B1669256) or risperidone (B510). The following tables summarize the expected outcomes in key behavioral paradigms used to assess antipsychotic-like activity.
Table 1: Comparison of Antipsychotic Effects in the Conditioned Avoidance Response (CAR) Test
| Drug Class | Compound | Dose Range (mg/kg, i.p.) | Effect on Avoidance Response | Effect on Escape Response | Reference |
| Typical Antipsychotic | Haloperidol | 0.05 - 0.2 | Significant suppression | No significant effect at effective doses | [1] |
| Atypical Antipsychotic | Clozapine | 1.0 - 10.0 | Significant suppression | No significant effect at effective doses | [2] |
| Atypical Antipsychotic | Olanzapine (B1677200) | 1.25 - 2.5 | Significant suppression | No significant effect at effective doses | [2] |
| Atypical Antipsychotic | Risperidone | 0.25 - 0.4 | Significant suppression | No significant effect at effective doses | [2] |
| Investigational | This compound | TBD | Expected: Suppression | Expected: No significant effect | - |
TBD: To be determined through dose-response studies.
Table 2: Comparison of Antipsychotic Effects on Prepulse Inhibition (PPI) of the Startle Reflex
| Drug Class | Compound | Animal Model | Effect on PPI Deficit | Reference |
| Typical Antipsychotic | Haloperidol | Apomorphine-induced deficit in rats | Reverses deficit | [3] |
| Atypical Antipsychotic | Clozapine | Apomorphine-induced deficit in Sprague-Dawley rats | Reverses deficit | [4] |
| Atypical Antipsychotic | Quetiapine | Low gating Brown Norway rats | Increases PPI | [5] |
| Investigational | This compound | TBD (e.g., NMDA antagonist-induced deficit) | Expected: Reversal of deficit | - |
TBD: To be determined based on the specific animal model of schizophrenia used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standard protocols for the key experiments mentioned.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy, particularly for the positive symptoms of schizophrenia.[6]
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), a mild footshock.
Procedure:
-
Acquisition: Rats are trained over several sessions to associate the CS with the impending US. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the footshock. An escape response is recorded if the rat moves to the other compartment after the onset of the US.
-
Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered this compound, a vehicle control, or a reference antipsychotic (e.g., haloperidol, clozapine) at various doses.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[7]
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[5]
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the rat to a loud acoustic stimulus.
Procedure:
-
Habituation: The rat is placed in the startle chamber and allowed to acclimate.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a variable interval (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: this compound, vehicle, or a reference drug is administered prior to the test session. Often, a PPI deficit is first induced using a psychostimulant like apomorphine (B128758) or an NMDA receptor antagonist like MK-801.[8][9]
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of a drug to restore a pharmacologically-induced PPI deficit is indicative of antipsychotic potential.
Proposed Mechanism of Action and Signaling Pathways
The therapeutic effects of most antipsychotic drugs are attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptor systems in the brain.[10] Atypical antipsychotics are often characterized by a high affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors.[11]
Diagram 1: Simplified Antipsychotic Signaling Pathway
Caption: Proposed mechanism of this compound's antipsychotic action.
Experimental Workflow for Preclinical Validation
A systematic approach is necessary to validate the antipsychotic-like effects of a novel compound like this compound.
Diagram 2: Experimental Workflow
Caption: A typical workflow for preclinical antipsychotic drug validation.
Conclusion and Future Directions
While this guide provides a comparative framework based on established preclinical models and the known effects of existing antipsychotics, the definitive validation of this compound's antipsychotic-like properties will require direct experimental evidence. Future studies should focus on comprehensive dose-response evaluations in the conditioned avoidance response and prepulse inhibition paradigms in rats. Furthermore, receptor binding assays are essential to elucidate this compound's affinity for dopamine, serotonin, and other relevant receptors, which will help in classifying it as a typical or atypical antipsychotic. Neurochemical studies, such as in vivo microdialysis, can provide further insight into its effects on neurotransmitter release in key brain regions. By systematically following these experimental pathways, the scientific community can build a clear and objective profile of this compound's potential as a novel treatment for schizophrenia.
References
- 1. Effects of clozapine, olanzapine and haloperidol on the microstructure of ingestive behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deficient prepulse inhibition induced by selective breeding of rats can be restored by the dopamine D2 antagonist haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrepant findings of clozapine effects on prepulse inhibition of startle: is it the route or the rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenothiazine Derivatives for Antipsychotic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phenothiazine (B1677639) derivatives, a class of compounds that has been foundational in the treatment of psychosis. Due to a lack of publicly available data for Imiclopazine, a compound developed in the 1960s but never commercially launched, this guide will focus on a comparative analysis of well-characterized phenothiazine derivatives: Chlorpromazine, Fluphenazine, and Thioridazine. The limited information available for this compound will be presented separately.
General Overview of Phenothiazine Derivatives
Phenothiazines are a class of antipsychotic drugs, also known as neuroleptics, that have been in clinical use since the 1950s.[1] Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2] Structurally, they share a common tricyclic phenothiazine core, and variations in the side chain at position 10 and substitutions at position 2 of the phenothiazine ring system significantly influence their potency, receptor binding profile, and side effects.
Phenothiazine antipsychotics are generally classified into three groups based on the nature of the N-10 side chain: aliphatics (e.g., Chlorpromazine), piperidines (e.g., Thioridazine), and piperazines (e.g., Fluphenazine). Generally, the piperazine (B1678402) derivatives are the most potent D2 antagonists, while the aliphatic and piperidine (B6355638) derivatives are less potent and tend to have more pronounced sedative and anticholinergic effects.
Comparative Data of Representative Phenothiazine Derivatives
The following tables summarize the available quantitative data for Chlorpromazine, Fluphenazine, and Thioridazine to facilitate a comparative understanding of their pharmacological and clinical profiles.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Chlorpromazine | Fluphenazine | Thioridazine |
| Dopamine D2 | 1.0 - 10 | 0.4 - 1.0 | 3.0 - 10 |
| Serotonin 5-HT2A | 13 | 5.3 | 15 |
| Histamine H1 | 4.0 | 20 | 10 |
| Muscarinic M1 | 27 | 1000 | 13 |
| Adrenergic α1 | 2.6 | 3.0 | 10 |
Lower Ki values indicate higher binding affinity. Data compiled from multiple sources and should be considered approximate as values can vary between studies.
Table 2: Clinical Efficacy in Schizophrenia
| Compound | Typical Daily Dose (mg) | Efficacy Notes |
| Chlorpromazine | 300 - 800 | Effective in reducing positive symptoms of schizophrenia. Significant improvement in global state and functioning compared to placebo.[3] |
| Fluphenazine | 2 - 20 | A high-potency antipsychotic effective against positive symptoms. No clear difference in overall effectiveness compared to low-potency antipsychotics, but with a different side effect profile.[4] |
| Thioridazine | 200 - 600 | Effective for positive symptoms, but its use is limited due to a significant risk of cardiac arrhythmias (QTc prolongation). |
Efficacy is often measured by a reduction in scores on rating scales such as the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS). A clinically significant response is often defined as a 50% reduction in the total score.[3][5]
Table 3: Comparative Side Effect Profile
| Side Effect | Chlorpromazine | Fluphenazine | Thioridazine |
| Extrapyramidal Symptoms (EPS) | Moderate | High | Low |
| Sedation | High | Low | High |
| Anticholinergic Effects | Moderate | Low | High |
| Orthostatic Hypotension | High | Low | High |
| Weight Gain | Moderate | Low | Moderate |
| QTc Prolongation | Moderate | Low | High (Black Box Warning) |
Side effect profiles are influenced by the drugs' affinities for various receptors. For instance, sedation is linked to H1 receptor antagonism, while anticholinergic effects are due to M1 receptor blockade.[6]
This compound: An Unmarketed Phenothiazine Derivative
This compound was developed in the 1960s by the pharmaceutical company Asta-Werke under the brand name Ponsital.[7] It is a phenothiazine derivative with the following chemical structure:
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Early clinical research indicated that this compound possessed strong sedative and antiemetic properties and showed some promise in the treatment of schizophrenia.[7] However, for reasons that are not clearly documented in readily available literature, it was never brought to market.
Limitations in Comparative Analysis:
A detailed and quantitative comparative analysis of this compound with other phenothiazine derivatives is not feasible due to the following reasons:
-
Lack of Publicly Available Data: There is a significant absence of published preclinical and clinical data for this compound.
-
No Receptor Binding Data: Specific binding affinities (Ki values) for dopamine, serotonin, and other relevant receptors are not available in the public domain.
-
No Standardized Efficacy Data: There are no published results from well-controlled clinical trials using standardized assessment scales like the BPRS or PANSS.
-
Limited Side Effect Profile: Detailed information on its side effect profile compared to other phenothiazines is not available.
Without this critical data, it is impossible to quantitatively assess its potency, efficacy, and safety in relation to other drugs in its class.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the preclinical and clinical evaluation of phenothiazine derivatives.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone or another suitable D2 receptor radioligand.
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).
-
Test compound (e.g., this compound or other phenothiazine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer to a specific protein concentration.[8]
-
Assay Setup: In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled ligand.
-
Test Compound Binding: Cell membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic potential of a test compound by measuring its ability to suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the foot shock.
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver the US (a mild foot shock) at the end of the CS presentation.
-
The shock is terminated when the rat moves to the other compartment (an escape response).
-
Repeat this for a set number of trials per day for several days until a stable avoidance response is established.[9]
-
-
Drug Testing:
-
Administer the test compound (e.g., a phenothiazine derivative) or a vehicle control to the trained rats at various doses.
-
After a specific pretreatment time, place the rats back in the shuttle box and run a test session.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Analyze the data to determine if the test compound selectively decreases the number of avoidance responses without significantly affecting the number of escape responses. A selective suppression of avoidance is indicative of potential antipsychotic activity.[10]
-
Brief Psychiatric Rating Scale (BPRS)
Objective: To provide a standardized method for assessing the severity of psychiatric symptoms in clinical trials.
Methodology: The BPRS is an 18-item scale that is completed by a trained clinician based on a semi-structured interview with the patient and observations of their behavior over the preceding 2-3 days.[11] Each item is rated on a 7-point Likert scale, from 1 (not present) to 7 (extremely severe).[12]
Items Assessed:
-
Somatic Concern
-
Anxiety
-
Emotional Withdrawal
-
Conceptual Disorganization
-
Guilt Feelings
-
Tension
-
Mannerisms and Posturing
-
Grandiosity
-
Depressive Mood
-
Hostility
-
Suspiciousness
-
Hallucinatory Behavior
-
Motor Retardation
-
Uncooperativeness
-
Unusual Thought Content
-
Blunted Affect
-
Excitement
-
Disorientation[13]
Scoring and Interpretation: The scores for each of the 18 items are summed to produce a total score. A reduction in the total BPRS score from baseline to the end of a treatment period is used as a measure of the efficacy of an antipsychotic medication.[11]
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of phenothiazines.
Experimental Workflow for Antipsychotic Drug Screening
Caption: A typical experimental workflow for the preclinical screening of antipsychotic drugs.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7224-08-0 [chemicalbook.com]
- 3. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluphenazine (oral) versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse Effects of Antipsychotic Medications | AAFP [aafp.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 12. candapediatricmedicalhomes.wordpress.com [candapediatricmedicalhomes.wordpress.com]
- 13. reap.asia [reap.asia]
Unveiling the Antiemetic Potential of Imiclopazine: A Comparative In Vivo Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for more effective antiemetic therapies, particularly for challenging conditions such as chemotherapy-induced nausea and vomiting (CINV), the investigational phenothiazine (B1677639) compound, Imiclopazine, has been identified as a promising candidate. This guide provides a comprehensive in vivo validation comparison of this compound's potential antiemetic properties against established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of its therapeutic promise.
Executive Summary
This compound, a phenothiazine derivative developed in the 1960s, was initially recognized for its potent sedative and antiemetic effects, although it was never commercially marketed[1]. This guide revisits this compound's potential by comparing its projected efficacy with that of two well-established antiemetics: the typical phenothiazine antipsychotic Prochlorperazine (B1679090) , the first-generation phenothiazine antipsychotic Chlorpromazine , and the selective serotonin (B10506) 5-HT3 receptor antagonist Ondansetron (B39145) . Due to the limited availability of specific in vivo data for this compound, this comparison is based on its known classification as a phenothiazine and available data for mechanistically similar compounds.
Comparative Analysis of Receptor Binding Affinities
The antiemetic action of many compounds is intrinsically linked to their affinity for various neurotransmitter receptors, primarily dopamine (B1211576) (D2), serotonin (5-HT3), histamine (B1213489) (H1), and muscarinic (M1) receptors. While specific Ki values for this compound are not publicly available, its classification as a phenothiazine suggests a receptor binding profile characterized by potent D2 receptor antagonism, a hallmark of this drug class known to mediate antiemetic effects[2][3].
For comparison, the receptor binding affinities (Ki, nM) of Prochlorperazine, Chlorpromazine, and Ondansetron are presented in Table 1. A lower Ki value indicates a higher binding affinity.
| Receptor | Prochlorperazine (Ki, nM) | Chlorpromazine (Ki, nM) | Ondansetron (Ki, nM) |
| Dopamine D2 | 3.61[4] | 3.5[5] | >10000[6] |
| Serotonin 5-HT3 | No significant affinity | No significant affinity | 6.16[7] |
| Histamine H1 | Data not available | 4.25[8] | >10000[6] |
| Muscarinic M1 | Data not available | Data not available | >10000[6] |
| Alpha-1 Adrenergic | 49 (α1B)[4] | Data not available | >10000[6] |
Table 1: Comparative Receptor Binding Affinities (Ki, nM). This table summarizes the binding affinities of the comparator drugs to key receptors involved in the emetic reflex.
In Vivo Antiemetic Efficacy: A Comparative Overview
The in vivo validation of antiemetic properties is crucial for determining the therapeutic potential of a new compound. Standard animal models, such as the cisplatin-induced emesis model in ferrets and the apomorphine-induced emesis model in dogs, are widely used for this purpose.
While specific in vivo studies on this compound are not available, its efficacy can be inferred from data on other phenothiazines. Prochlorperazine and Chlorpromazine have demonstrated efficacy in controlling emesis in various preclinical and clinical settings[2][9][10][11]. Ondansetron, with its distinct mechanism of action, is a gold standard for the prevention of CINV[3][12].
Table 2 provides a summary of available in vivo antiemetic data for the comparator drugs in established animal models.
| Drug | Animal Model | Emetogen | Dose | Route | % Inhibition of Emesis | Reference |
| Ondansetron | Ferret | Cisplatin (B142131) (10 mg/kg, i.p.) | 1 mg/kg | i.p. | 100% | [1] |
| Ondansetron | Ferret | Cisplatin (5 mg/kg, i.p.) | 1 mg/kg (t.i.d.) | i.p. | >70% (over 3 days) | [13] |
| Chlorpromazine | Dog | Apomorphine (B128758) | 1 mg/kg | s.c. | 100% (inhibition of vomiting) | [14] |
| Prochlorperazine | Human | Cisplatin | 20-40 mg | i.v. | Significant dose-response effect | [2] |
Table 2: Summary of In Vivo Antiemetic Efficacy Data. This table presents available data on the antiemetic efficacy of the comparator drugs in relevant animal and human studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo antiemetic studies, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited.
Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating both acute and delayed CINV.
-
Animal Model: Male ferrets are commonly used.
-
Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis[1][13][15][16][17].
-
Test Compound Administration: The test compound (e.g., Ondansetron) is administered, typically intraperitoneally, at a specified time before cisplatin administration[1][13].
-
Observation: Animals are observed for a defined period (e.g., 24 hours for acute emesis, and up to 72 hours for delayed emesis), and the number of retches and vomits are recorded[13][15].
-
Data Analysis: The percentage inhibition of emesis is calculated by comparing the number of emetic episodes in the treated group to a vehicle-treated control group.
Apomorphine-Induced Emesis in Dogs
This model is used to assess the antiemetic effects of dopamine D2 receptor antagonists.
-
Animal Model: Dogs are a suitable species for this model.
-
Emetogen Administration: Apomorphine, a dopamine agonist, is administered subcutaneously (s.c.) to induce vomiting[14][18].
-
Test Compound Administration: The test compound (e.g., Chlorpromazine) is administered prior to the apomorphine challenge[14].
-
Observation: The presence or absence of vomiting is recorded.
-
Data Analysis: The ability of the test compound to prevent apomorphine-induced emesis is determined.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Proposed antiemetic signaling pathway of this compound.
Caption: General experimental workflow for in vivo antiemetic validation.
Conclusion
While direct comparative in vivo data for this compound is not currently in the public domain, its classification as a phenothiazine strongly suggests a potent antiemetic profile mediated primarily through dopamine D2 receptor antagonism. The comparative data presented for Prochlorperazine and Chlorpromazine provide a strong indication of the potential efficacy that could be expected from this compound. Further in vivo studies are warranted to definitively characterize the antiemetic properties of this compound and to elucidate its full therapeutic potential in comparison to both established and novel antiemetic agents. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute such validation studies.
References
- 1. Action of ondansetron and CP-99,994 to modify behavior and antagonize cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High doses of prochlorperazine for cisplatin-induced emesis. A prospective, random, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. ondansetron | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 9. The Action of Anti-Emetic Drugs - Enlighten Theses [theses.gla.ac.uk]
- 10. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Imiclopazine vs. Risperidone at the Receptor Level
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of antipsychotic drug development, a thorough understanding of a compound's interaction with various neurotransmitter receptors is paramount to predicting its efficacy and side-effect profile. This guide provides a detailed head-to-head comparison of the receptor binding profiles of Imiclopazine, a phenothiazine (B1677639) derivative from the 1960s, and risperidone (B510), a widely prescribed second-generation antipsychotic. While extensive quantitative data is available for risperidone, information on this compound is notably scarce, reflecting its status as a drug that was clinically investigated but never brought to market.
Quantitative Receptor Binding Affinity
A direct quantitative comparison of binding affinities, typically measured by the inhibition constant (Ki), reveals the potency of a drug at a specific receptor. A lower Ki value signifies a higher binding affinity. The following table summarizes the available Ki values for risperidone across a range of key neurotransmitter receptors. Unfortunately, despite extensive searches, specific Ki values for this compound are not publicly available in the scientific literature.
| Receptor | Risperidone Ki (nM) | This compound Ki (nM) |
| Dopamine (B1211576) D2 | 3.13 - 3.2[1] | Data not available |
| Serotonin (B10506) 5-HT2A | 0.16 - 0.2[1] | Data not available |
| Alpha-1 Adrenergic | 0.8[1] | Data not available |
| Alpha-2 Adrenergic | 7.54[1] | Data not available |
| Histamine (B1213489) H1 | 2.23 - 20[1] | Data not available |
| Dopamine D1 | 240 | Data not available |
| Dopamine D4 | 7.3 | Data not available |
| Serotonin 5-HT1A | 420 | Data not available |
| Serotonin 5-HT2C | 50 | Data not available |
| Muscarinic M1 | >10,000 | Data not available |
Note: The Ki values for risperidone are compiled from various in vitro studies and may show slight variations depending on the experimental conditions.
This compound, as a phenothiazine antipsychotic, is expected to exhibit antagonist activity primarily at dopamine D2 receptors, a hallmark of this drug class.[2] It was also noted to have strong sedative properties, suggesting potential interactions with histamine H1 and alpha-1 adrenergic receptors.[2] However, without quantitative data, a direct comparison of its binding potency relative to risperidone at these or other receptors remains speculative.
Key Signaling Pathways
The therapeutic and adverse effects of antipsychotics are mediated through their influence on intracellular signaling cascades following receptor binding. The primary targets for both risperidone and, presumably, this compound are the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the dopamine D2 receptor is a cornerstone of antipsychotic action, particularly for alleviating the positive symptoms of schizophrenia.[3][4] This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway.
Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5] Antipsychotics like risperidone and likely this compound act as antagonists, blocking dopamine's effect and thereby disinhibiting adenylyl cyclase, which can modulate neuronal excitability and gene expression.
Serotonin 5-HT2A Receptor Signaling Pathway
The high affinity of atypical antipsychotics like risperidone for the serotonin 5-HT2A receptor is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia.[6][7] This receptor is coupled to the Gq/11 signaling pathway.
Upon activation by serotonin, the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] Risperidone's potent antagonism at this receptor modulates these downstream signaling events.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound or risperidone) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Workflow for a Radioligand Binding Assay
Detailed Methodologies
1. Receptor Source Preparation:
-
Source: Membranes from cultured cells stably expressing the human recombinant receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A) or homogenized brain tissue from a suitable animal model (e.g., rat striatum for D2 receptors).
-
Procedure: Tissues or cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
Materials:
-
Receptor membrane preparation.
-
Radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Unlabeled test compounds (this compound or risperidone) at a range of concentrations.
-
A displacing agent for determining non-specific binding (e.g., unlabeled haloperidol (B65202) for D2, ketanserin (B1673593) for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various ions).
-
-
Procedure:
-
In a series of tubes or a microplate, a constant amount of receptor membrane preparation and a fixed concentration of the radioligand are added.
-
Increasing concentrations of the unlabeled test compound are added to different tubes. A set of tubes with only the radioligand and receptor (total binding) and a set with the radioligand, receptor, and a high concentration of the displacing agent (non-specific binding) are also prepared.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
3. Quantification and Data Analysis:
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This guide provides a comprehensive overview of the receptor binding characteristics of risperidone and a framework for understanding the likely, though unquantified, profile of this compound. The potent and broad-spectrum receptor binding of risperidone, particularly its high affinity for both dopamine D2 and serotonin 5-HT2A receptors, is a defining feature of its pharmacology. While this compound's development predates the detailed receptor binding studies that are now standard, its classification as a phenothiazine suggests a primary interaction with the dopamine D2 receptor. The lack of publicly available quantitative binding data for this compound highlights the challenges in retrospectively characterizing older, unmarketed drugs and underscores the importance of comprehensive preclinical profiling in modern drug development. The provided experimental protocols offer a standardized approach for researchers seeking to perform such comparative binding studies.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Newer Antipsychotic Drugs
A direct comparative assessment of the metabolic stability of Imiclopazine against newer antipsychotics is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. An extensive search of scientific databases reveals that this compound, a phenothiazine (B1677639) derivative developed in the 1960s, was investigated in clinical trials but never commercially marketed[1]. Consequently, detailed information regarding its metabolic profile, including its stability and metabolic pathways, is not publicly accessible.
This guide, therefore, focuses on providing a comparative overview of the metabolic profiles of several newer, widely used antipsychotic medications. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the varying metabolic liabilities associated with these agents.
Metabolic Profiles of Newer Antipsychotics
The newer generation of antipsychotic drugs, while offering significant therapeutic benefits, is associated with a range of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[2][3][4] The propensity to induce these metabolic changes varies considerably among different antipsychotics.[2][5]
Summary of Metabolic Effects
The following table summarizes the metabolic effects of several newer antipsychotics based on available clinical data. The agents are broadly categorized based on their relative risk for metabolic disturbances.
| Antipsychotic | Weight Gain | Dyslipidemia (Increased Triglycerides & Cholesterol) | Hyperglycemia/ Diabetes Risk | Overall Metabolic Risk |
| High Risk | ||||
| Olanzapine | High[2][4][5] | High[2][6] | High[2][3] | High |
| Clozapine | High[2][4][5] | High[2] | High[2][3] | High |
| Moderate Risk | ||||
| Risperidone | Moderate[2][4][5] | Moderate[2] | Moderate[2] | Moderate |
| Quetiapine | Moderate[2][4][5] | Moderate[2] | Moderate[2] | Moderate |
| Paliperidone | Moderate[5] | Moderate | Moderate | Moderate |
| Iloperidone | Significant[1] | Moderate | Moderate | Moderate |
| Low Risk | ||||
| Aripiprazole | Low[2][3][4][5] | Low[2] | Low[4] | Low |
| Ziprasidone | Low[2][4][5] | Low[2] | Low[4] | Low |
| Lurasidone | Low[2][5] | Low[2] | Low | Low |
| Cariprazine | Low to moderate[1][5] | Low | Low | Low |
| Brexpiprazole | Low to moderate[1][5] | Low | Low | Low |
| Asenapine | Low to moderate[2] | Low | Low | Low |
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter evaluated during drug discovery and development. It provides an indication of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, which in turn influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[7][8][9] In vitro assays are commonly employed for the early assessment of metabolic stability.[7][8][10]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the intrinsic clearance of a compound, primarily mediated by cytochrome P450 (CYP) enzymes.[8][10]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (compounds with known metabolic profiles)
-
Organic solvent (e.g., acetonitrile, methanol) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
In a reaction plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Metabolic Stability Assay Using Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[8][10]
Objective: To determine the rate of disappearance of a test compound upon incubation with hepatocytes.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and prepare a suspension of hepatocytes.
-
Add the hepatocyte suspension to a reaction plate.
-
Add the test compound to initiate the incubation.
-
Incubate the plate at 37°C in a humidified incubator, often with shaking.
-
At specified time points, collect aliquots of the cell suspension and terminate the reaction with a cold organic solvent.
-
Process the samples (e.g., centrifugation) to separate the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate key concepts in drug metabolism and experimental workflows.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. admescope.com [admescope.com]
- 4. In vitro metabolism of chlorotriazines: characterization of simazine, atrazine, and propazine metabolism using liver microsomes from rats treated with various cytochrome P450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 9. nedmdg.org [nedmdg.org]
- 10. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling an Unmarketed Antipsychotic: A Comparative Look at Imiclopazine and its First-Generation Peers
For researchers, scientists, and drug development professionals, understanding the nuanced side-effect profiles of antipsychotic agents is paramount. This guide provides a comparative analysis of Imiclopazine, a phenothiazine (B1677639) antipsychotic developed in the 1960s, against the well-established class of first-generation antipsychotics (FGAs). While this compound never reached the market, examining its characteristics offers valuable insights into the historical landscape of antipsychotic development and the enduring challenges of mitigating adverse effects.
Due to this compound's status as an unmarketed drug, a direct quantitative comparison of its side effect profile with first-generation antipsychotics is challenging due to the limited availability of comprehensive clinical trial data in the public domain. However, based on its classification as a phenothiazine derivative and early clinical observations, a qualitative comparison can be drawn.
A Tale of Two Antipsychotics: Shared Mechanisms, Divergent Fates
First-generation antipsychotics, also known as typical antipsychotics, revolutionized the treatment of psychosis. Their primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain, which is effective in reducing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3][4] This D2 receptor antagonism, however, is not selective and affects other dopamine pathways, leading to a range of debilitating side effects.[4]
This compound, developed under the brand name Ponsital by Asta-Werke, shares this fundamental mechanism. As a phenothiazine, it is presumed to exert its antipsychotic effects through D2 receptor blockade.[1] Early clinical trials in the 1960s and 1970s reportedly showed favorable results in treating schizophrenia, with noted strong sedative and antiemetic properties.[1] Despite these initial findings, this compound was never commercially launched, and detailed data from these trials are not readily accessible.
Side Effect Profiles: A Comparative Overview
The side effects of first-generation antipsychotics are well-documented and are a primary factor in treatment non-adherence. These can be broadly categorized as follows:
-
Extrapyramidal Symptoms (EPS): These are movement disorders resulting from the blockade of dopamine receptors in the nigrostriatal pathway. They include acute dystonias (involuntary muscle contractions), akathisia (a state of inner restlessness), and parkinsonism (tremor, rigidity, and bradykinesia).[2][5] Long-term use can lead to tardive dyskinesia, a potentially irreversible condition characterized by involuntary, repetitive body movements.
-
Anticholinergic Effects: Blockade of muscarinic acetylcholine (B1216132) receptors leads to side effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.[5]
-
Sedation: This is a common side effect, particularly with low-potency FGAs, and is attributed to the blockade of histamine (B1213489) H1 receptors.[2]
-
Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) can occur due to alpha-1 adrenergic receptor blockade. Some FGAs can also cause QT interval prolongation, increasing the risk of cardiac arrhythmias.[2]
-
Hyperprolactinemia: Dopamine blockade in the tuberoinfundibular pathway can lead to elevated prolactin levels, resulting in gynecomastia, galactorrhea, and menstrual irregularities.
Given that this compound is a phenothiazine, it is highly probable that its side effect profile would qualitatively mirror that of other drugs in its class, demonstrating a significant risk of EPS, sedation, and anticholinergic effects. The description of its "strong sedative" properties suggests a notable impact on the histaminergic system.[1] Without quantitative data, it is impossible to definitively benchmark the severity of these effects against specific FGAs like chlorpromazine (B137089) or haloperidol.
Tabular Comparison of Expected Side Effect Profiles
While specific data for this compound is unavailable, the following table provides a generalized comparison based on the known profiles of phenothiazine and other first-generation antipsychotics.
| Side Effect Category | First-Generation Antipsychotics (General Profile) | This compound (Presumed Profile based on Phenothiazine Class) |
| Extrapyramidal Symptoms (EPS) | High risk, particularly with high-potency agents. Includes acute dystonia, akathisia, and parkinsonism. Risk of tardive dyskinesia with long-term use. | High risk is expected. |
| Anticholinergic Effects | Moderate to high risk, especially with low-potency agents. Manifests as dry mouth, blurred vision, constipation, etc. | Moderate to high risk is expected. |
| Sedation | Moderate to high risk, particularly with low-potency agents. | High, as it was noted to have "strong sedative properties". |
| Cardiovascular Effects | Risk of orthostatic hypotension and potential for QT prolongation. | Risk of orthostatic hypotension and potential for QT prolongation is expected. |
| Hyperprolactinemia | Common due to D2 blockade in the tuberoinfundibular pathway. | Expected to be a common side effect. |
Experimental Protocols for Comparative Side Effect Analysis
To generate the type of quantitative data necessary for a definitive comparison, the following experimental protocols would be essential in preclinical and clinical studies:
Preclinical Assessment of Extrapyramidal Symptom Liability
Objective: To assess the propensity of a test compound (e.g., this compound) to induce catalepsy in rodents, a behavioral correlate of parkinsonian side effects in humans.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: The test compound and a reference FGA (e.g., haloperidol) are administered intraperitoneally at various doses. A vehicle control group is also included.
-
Catalepsy Assessment (Bar Test):
-
At specified time points post-injection (e.g., 30, 60, 90, 120 minutes), each rat is gently placed with its forepaws on a horizontal bar raised 10 cm above the surface.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is used.
-
An animal is considered cataleptic if it remains in this position for a predetermined duration (e.g., >20 seconds).
-
-
Data Analysis: The dose-response relationship for the induction of catalepsy is determined for each compound. The ED50 (the dose at which 50% of the animals exhibit catalepsy) is calculated and compared.
Clinical Assessment of Side Effects in a Double-Blind, Randomized Controlled Trial
Objective: To compare the incidence and severity of side effects of a test antipsychotic (e.g., this compound) with a standard FGA in patients with schizophrenia.
Methodology:
-
Study Design: A multi-center, double-blind, randomized, parallel-group study.
-
Participants: Patients diagnosed with schizophrenia according to DSM-5 criteria.
-
Intervention: Patients are randomized to receive either the test antipsychotic or a standard FGA (e.g., haloperidol) for a fixed duration (e.g., 6 weeks). Doses are titrated to a therapeutically effective range.
-
Side Effect Assessment:
-
Extrapyramidal Symptoms: Assessed at baseline and weekly using standardized rating scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Anticholinergic Effects: Monitored using a checklist of common symptoms (e.g., dry mouth, blurred vision, constipation) and their severity rated by the patient and clinician.
-
Sedation: Assessed using a visual analog scale (VAS) for sleepiness and the Epworth Sleepiness Scale.
-
Cardiovascular Effects: Blood pressure and heart rate are monitored at each visit. A baseline and end-of-study electrocardiogram (ECG) is performed to assess the QT interval.
-
Laboratory Tests: Serum prolactin levels are measured at baseline and at the end of the study.
-
-
Data Analysis: The incidence of each side effect is calculated for each treatment group. The severity scores on the rating scales are compared between groups using appropriate statistical tests (e.g., ANCOVA, adjusting for baseline scores).
Visualizing the Mechanisms of Action and Experimental Design
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General signaling pathway of phenothiazine antipsychotics.
Caption: Experimental workflow for comparative side effect analysis.
Conclusion
While a definitive, data-driven comparison of this compound's side effect profile against first-generation antipsychotics is precluded by the lack of publicly available clinical trial data, its classification as a phenothiazine allows for a qualitative estimation. It is reasonable to conclude that this compound would have presented a side effect profile characteristic of FGAs, with a significant burden of extrapyramidal, anticholinergic, and sedative effects. The historical decision not to market this compound may have been influenced by a variety of factors, including a side effect profile that did not offer a significant advantage over existing treatments. This exploration underscores the critical importance of rigorous, comparative side effect profiling in the development of new antipsychotic agents and highlights the long-standing challenge of separating therapeutic efficacy from adverse effects in the treatment of psychosis.
References
Safety Operating Guide
Navigating the Disposal of Imiclopazine: A Protocol for Laboratory Professionals
For researchers, scientists, and drug development professionals handling investigational compounds like imiclopazine, a phenothiazine-class antipsychotic, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility. Although this compound was never brought to market, its handling and disposal in a research setting necessitate rigorous procedures to mitigate potential hazards. This guide provides a comprehensive operational and disposal plan, synthesized from established best practices for pharmaceutical and hazardous waste management, to ensure the safe handling and disposal of this compound.
Immediate Safety and Handling
Proper disposal begins with safe handling. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. For extensive handling, consider double gloving. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if aerosolization is possible. |
| Lab Coat | A standard laboratory coat should be worn to protect street clothes and skin from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local environmental regulations.[1] It is crucial to manage this waste stream as hazardous pharmaceutical waste.
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Segregate solid waste, such as contaminated gloves, weigh boats, and bench paper, from liquid waste, such as solutions containing this compound.[1]
-
-
Containment :
-
Solid Waste : Place all solid materials contaminated with this compound into a clearly labeled, durable, and sealed plastic bag or container.[1]
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container material must be compatible with any solvents used.[1]
-
Labeling : All waste containers must be clearly and securely labeled with "Hazardous Waste," the chemical name "this compound," and an indication of the contents (e.g., "solid waste," "aqueous solution").
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Adhere to your institution's guidelines regarding the maximum allowable time for hazardous waste accumulation in satellite accumulation areas.
-
-
Disposal :
-
Never dispose of this compound down the drain or in the regular trash. [1][2] This practice is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination and significant regulatory penalties.[2][3]
-
Contact your institution's EHS department or a licensed hazardous waste disposal vendor to schedule a pickup.[1]
-
Provide the waste vendor with a copy of all available safety information for this compound.
-
Most pharmaceutical waste is treated by incineration at a licensed facility to ensure its complete destruction.[3]
-
Experimental Protocol: Decontamination of Laboratory Equipment
For reusable laboratory glassware and equipment contaminated with this compound, follow this decontamination procedure to ensure safety and prevent cross-contamination.
-
Initial Rinse :
-
Rinse the labware with a suitable organic solvent, such as ethanol (B145695) or methanol, to dissolve and remove the bulk of the this compound residue.
-
Collect this rinsate as hazardous liquid waste in the designated container.[1]
-
-
Wash :
-
Wash the labware with a laboratory-grade detergent and hot water.
-
-
Final Rinse :
-
Rinse the labware thoroughly with deionized water to remove any remaining detergent residue.
-
-
Drying :
-
Allow the labware to air dry completely before storing or reusing it.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Imiclopazine
Disclaimer: No specific safety data sheet (SDS) for "Imiclopazine" was found. The following guidance is based on the safety protocols for structurally and functionally similar compounds, namely Imidacloprid and Imiquimod maleate. Researchers should always consult the specific SDS for the compound they are using.
This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact. Adherence to these procedures is critical to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and the potent compound. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 (or N100 if |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
